t-Butyl-L-aspartyl-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIRCJCXXBWHP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654531 | |
| Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64642-65-5 | |
| Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to t-Butyl-L-aspartyl-L-proline: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern drug discovery and peptide chemistry, dipeptides serve as fundamental building blocks for constructing complex therapeutic molecules. Their intrinsic properties, such as improved stability and cell permeability compared to single amino acids, make them valuable assets in peptidomimetic design and prodrug strategies. This guide provides a comprehensive technical overview of a specific dipeptide, t-Butyl-L-aspartyl-L-proline, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, analytical characterization, and potential applications, offering field-proven insights to facilitate its effective utilization in research and development.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is paramount for its successful application. The introduction of a tert-butyl ester on the aspartic acid residue significantly alters its characteristics compared to the parent dipeptide, L-aspartyl-L-proline.
| Property | Value | Source(s) |
| Molecular Weight | 286.32 g/mol | [1] |
| Molecular Formula | C13H22N2O5 | [1] |
| CAS Number | 64642-65-5 | [1] |
| Melting Point | 96-105 °C | [1] |
| Solubility | Soluble in DMF and Water | [1] |
The tert-butyl group is a lipophilic moiety that can enhance the molecule's ability to cross cellular membranes, a desirable trait in drug design. Furthermore, it serves as a protecting group for the carboxylic acid of the aspartate residue, preventing its participation in undesired side reactions during chemical synthesis. This protective role is crucial in the stepwise construction of larger peptides.
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of an amide bond between the carboxyl group of a protected L-aspartic acid derivative and the amino group of a protected L-proline derivative. The choice of protecting groups and coupling reagents is critical to ensure a high yield and purity of the final product.
Strategic Considerations for Synthesis
The synthetic strategy hinges on the orthogonal protection of the functional groups of the constituent amino acids. For the L-aspartic acid moiety, the α-amino group must be temporarily protected, while the β-carboxylic acid is protected as a tert-butyl ester. For the L-proline moiety, the carboxylic acid group must be protected, often as a methyl or benzyl ester, which can be selectively removed at the end of the synthesis.
A common approach involves the use of a base-labile protecting group for the α-amino group of aspartic acid, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, and an acid-labile tert-butyl group for the side-chain carboxyl group. The proline's carboxyl group can be protected with a group that is removable under conditions that do not affect the tert-butyl ester, for example, through hydrogenolysis if a benzyl ester is used.
Proposed Synthetic Workflow
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Caption: Proposed solution-phase synthesis workflow for this compound.
Experimental Protocol:
-
Peptide Coupling:
-
Dissolve Fmoc-L-Asp(OtBu)-OH (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Add H-Pro-OBzl·HCl (1 equivalent) and a base such as Diisopropylethylamine (DIPEA) (2 equivalents) to neutralize the hydrochloride salt.
-
Add a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Fmoc Deprotection:
-
Dissolve the crude protected dipeptide in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to obtain the N-terminally deprotected dipeptide.
-
-
Final Deprotection (Hydrogenolysis):
-
Dissolve the resulting dipeptide in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by preparative reverse-phase HPLC to achieve high purity.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized dipeptide. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of peptides.[2] A reverse-phase HPLC method is typically used for this compound.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
The retention time of the dipeptide will depend on the specific gradient and column used. The purity is determined by integrating the peak area of the main product relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[2] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
Expected Mass Spectrometry Results:
-
Electrospray Ionization (ESI) in Positive Mode:
-
[M+H]⁺: 287.1550 (calculated for C13H23N2O5⁺)
-
[M+Na]⁺: 309.1369 (calculated for C13H22N2O5Na⁺)
-
-
Electrospray Ionization (ESI) in Negative Mode:
-
[M-H]⁻: 285.1405 (calculated for C13H21N2O5⁻)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the chiral centers. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
A singlet integrating to 9 protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group.
-
Multiplets in the region of 1.8-2.2 ppm and 3.5-3.8 ppm corresponding to the proline ring protons.
-
A multiplet around 2.5-2.8 ppm for the β-protons of the aspartate residue.
-
A multiplet around 4.2-4.5 ppm for the α-protons of both the aspartate and proline residues.
-
A broad signal corresponding to the amide proton.
-
A signal for the free amine protons (if not protonated).
Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals corresponding to the proline ring carbons.
-
Signals for the α- and β-carbons of the aspartate residue.
-
Signals in the downfield region (around 170-175 ppm) for the two carbonyl carbons (amide and carboxylic acid).
Applications in Drug Development and Research
The unique structure of this compound makes it a valuable tool in several areas of drug development and biochemical research.
Peptide Synthesis
As a dipeptide building block, it can be incorporated into larger peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butyl group on the aspartate side chain provides orthogonal protection, which is stable to the basic conditions used for Fmoc deprotection in SPPS.[3] This allows for the selective deprotection of the N-terminal Fmoc group for chain elongation without affecting the side-chain protection.
Caption: Incorporation of a protected dipeptide in Solid-Phase Peptide Synthesis (SPPS).
Prodrug Design
The tert-butyl ester can function as a prodrug moiety. In vivo, it can be hydrolyzed by esterases to release the free carboxylic acid, which may be the active form of the drug. This strategy can be employed to improve the oral bioavailability and pharmacokinetic profile of a parent drug containing a carboxylic acid group.
Peptidomimetics and Conformational Studies
The rigid pyrrolidine ring of proline introduces a conformational constraint into peptide backbones. Studying peptides containing the Asp(OtBu)-Pro motif can provide insights into how this specific dipeptide influences the secondary structure and biological activity of larger peptides. This is particularly relevant in the design of peptidomimetics that mimic the structure of protein loops or turns.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Inhalation: Avoid breathing dust. Ensure adequate ventilation.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Stability: The compound is expected to be stable under normal storage conditions. The tert-butyl ester is susceptible to cleavage under strong acidic conditions.
Conclusion
This compound is a valuable dipeptide derivative with significant potential in peptide chemistry and drug development. Its key feature, the tert-butyl ester on the aspartate side chain, provides a means for orthogonal protection in peptide synthesis and can be utilized in prodrug design to enhance pharmacokinetic properties. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is crucial for its effective application in the laboratory. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of innovation in the field.
References
- This compound. AstaTech Inc. [URL: https://www.astatechinc.com/products/t-butyl-l-aspartyl-l-proline-64642-65-5]
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [URL: https://www.
- L-Proline tert-butyl ester. Chem-Impex. [URL: https://www.chemimpex.com/products/l-proline-tert-butyl-ester]
- Synthesis of L-proline, t-butyl ester. PrepChem. [URL: https://www.prepchem.com/synthesis-of-l-proline-t-butyl-ester]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [URL: https://ijsra.net/index.php/ijsra/article/view/1431]
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01498a032]
- L-Proline tert-butyl ester hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=L19489]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-11.html]
- Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- SAFETY DATA SHEET - L-proline. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/mm/1.07430]
Sources
An In-depth Technical Guide to the Synthesis of t-Butyl-L-aspartyl-L-proline Dipeptide
Introduction
The synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. Dipeptides, the simplest members of the peptide family, serve as critical building blocks for larger polypeptides, as standalone therapeutic agents, or as structural motifs in peptidomimetics. This guide provides a detailed technical overview of the synthesis of a specific dipeptide, t-Butyl-L-aspartyl-L-proline. This molecule is of particular interest due to the unique challenges presented by its constituent amino acids: L-aspartic acid, which contains a reactive side-chain carboxyl group, and L-proline, a secondary amine whose steric hindrance can impede reaction kinetics.[1][2]
The strategic focus of this guide is a solution-phase approach, which offers flexibility and scalability. We will delve into the critical decisions surrounding protecting group strategy, the selection of coupling reagents, and the rationale behind the chosen purification methodology. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for achieving high yield and purity.
Part 1: Synthetic Strategy and Design
A successful peptide synthesis hinges on a well-defined strategy that ensures the selective formation of the desired amide bond while preventing unwanted side reactions. This is achieved through the orthogonal application of protecting groups and the use of specific activation chemistry.
Retrosynthetic Analysis
The primary disconnection in our retrosynthetic analysis is the target amide bond between the carboxyl group of L-aspartic acid and the secondary amine of L-proline.
Caption: Retrosynthetic approach for the target dipeptide.
This disconnection reveals the two key synthons required: an N-terminally protected L-aspartic acid with its side-chain carboxyl group masked, and L-proline with a free amine and a free carboxyl group, positioning it as the C-terminal residue.
Protecting Group Strategy
The choice of protecting groups is dictated by the need for orthogonality—the ability to remove one group under conditions that leave others intact.[3][4]
-
L-Aspartic Acid (Asp): This amino acid presents two functionalities requiring protection.
-
α-Amino Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is selected for its stability to acidic conditions and its lability to mild bases, such as piperidine.[5] This makes it orthogonal to the acid-labile side-chain protection.
-
β-Carboxyl Group: The target molecule specifies a tert-butyl (tBu) ester. This is a strategic choice for several reasons. The steric bulk of the tBu group effectively minimizes the risk of aspartimide formation, a common and troublesome side reaction that occurs via base-catalyzed cyclization, particularly during Fmoc deprotection.[6] The tBu group is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which do not affect the final peptide bonds.[7][8] Our key starting material is therefore Fmoc-L-Asp(OtBu)-OH .
-
-
L-Proline (Pro): As the C-terminal amino acid and the nucleophile in the coupling reaction, L-proline requires no protecting groups for this specific synthesis. Its α-amino group is the reactive site, and its carboxyl group will remain free in the final dipeptide product. The use of Boc-L-proline is a common practice in peptide synthesis to protect the amino group during various chemical transformations.[9][10][11][12]
This strategic selection ensures that the desired peptide bond is formed exclusively and that subsequent deprotection steps can be performed selectively to yield the target compound.
Part 2: The Coupling Reaction: Mechanism and Execution
The formation of the peptide bond is a condensation reaction that is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. This is accomplished using a coupling reagent.[13]
Choice of Coupling System: EDC/HOBt
While numerous powerful coupling reagents exist (e.g., phosphonium salts like PyBOP or uronium salts like HATU), the combination of a carbodiimide with an additive is often the most efficient and cost-effective choice for dipeptide synthesis.[14][15]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): We select EDC, a water-soluble carbodiimide. Its primary advantage is that the resulting urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[16][17] EDC functions by reacting with the carboxyl group of Fmoc-L-Asp(OtBu)-OH to form a highly reactive O-acylisourea intermediate.[18]
-
Hydroxybenzotriazole (HOBt): The O-acylisourea intermediate is unstable and prone to racemization and other side reactions. HOBt is added as a crucial racemization suppressant.[19] It rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable but sufficiently reactive to undergo efficient aminolysis by the proline nitrogen, yielding the desired dipeptide.[20][21]
The overall workflow and the specific coupling mechanism are illustrated below.
Caption: High-level workflow for dipeptide synthesis.
Caption: Simplified mechanism of EDC/HOBt mediated peptide coupling.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
Fmoc-L-Asp(OtBu)-OH (4.11 g, 10.0 mmol)
-
L-Proline (1.15 g, 10.0 mmol)
-
HOBt Hydrate (1.69 g, 11.0 mmol, 1.1 eq)
-
EDC Hydrochloride (2.11 g, 11.0 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, 5% NaHCO₃ solution, Brine
Procedure:
-
Reactant Solubilization: To a 250 mL round-bottom flask, add Fmoc-L-Asp(OtBu)-OH (10.0 mmol), L-Proline (10.0 mmol), and HOBt Hydrate (11.0 mmol). Add 50 mL of anhydrous DMF and stir with a magnetic stir bar until all solids dissolve.
-
Basification: Add DIPEA (10.0 mmol) to the solution to neutralize the proline carboxylate and facilitate the reaction.
-
Activation: Cool the flask in an ice-water bath to 0°C. Once cooled, add EDC hydrochloride (11.0 mmol) to the stirring solution in one portion. The solution may become slightly cloudy.
-
Coupling: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the reaction continue at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Pour the reaction mixture into 200 mL of cold water and extract with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), 5% NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected dipeptide.
-
-
Fmoc Deprotection:
-
Dissolve the crude product in 20 mL of DMF.
-
Add 5 mL of piperidine (a 20% solution) and stir at room temperature for 30 minutes.
-
Concentrate the solution under high vacuum to remove the piperidine and DMF. Co-evaporate with toluene (2 x 20 mL) to remove residual piperidine.
-
-
Purification: The resulting crude product, H-Asp(OtBu)-Pro-OH, is purified via preparative Reversed-Phase HPLC (RP-HPLC).[22][23]
| Parameter | Condition |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Detection | 220 nm |
| Table 1: Representative RP-HPLC Purification Conditions. |
Fractions containing the pure product are pooled, the acetonitrile is removed via rotary evaporation, and the remaining aqueous solution is lyophilized to yield the final product as a white, fluffy powder.
Part 3: Data, Characterization, and Expected Results
Rigorous characterization is essential to confirm the identity and purity of the synthesized dipeptide.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Fmoc-L-Asp(OtBu)-OH | 411.46 | 10.0 | 4.11 g | 1.0 |
| L-Proline | 115.13 | 10.0 | 1.15 g | 1.0 |
| HOBt Hydrate | 153.14 | 11.0 | 1.69 g | 1.1 |
| EDC HCl | 191.70 | 11.0 | 2.11 g | 1.1 |
| DIPEA | 129.25 | 10.0 | 1.74 mL | 1.0 |
| Product | H-Asp(OtBu)-Pro-OH | 286.33 | - | - |
| Expected Yield | ~2.3 g | ~80% | ||
| Table 2: Reagent Quantities and Expected Product Yield. |
Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the synthesis. The product should elute as a single major peak in the chromatogram, and the mass spectrum should show the correct molecular ion.
-
Expected Mass (M+H)⁺: 287.16
-
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the dipeptide, showing characteristic shifts for the protons and carbons of both the aspartic acid and proline residues.
-
Purity Analysis: Analytical HPLC of the final lyophilized product should indicate a purity of ≥95%.
Conclusion
The synthesis of this compound, while presenting challenges related to the specific amino acid residues, can be achieved efficiently through a well-designed solution-phase strategy. The judicious selection of an Fmoc/tBu orthogonal protection scheme prevents common side reactions like aspartimide formation.[6] The use of a cost-effective and reliable EDC/HOBt coupling system ensures high activation efficiency and minimal racemization.[13][19] Finally, purification by RP-HPLC is a powerful method for isolating the target dipeptide with high purity.[22] This guide provides a comprehensive and technically grounded protocol that can be adapted by researchers for the synthesis of this and other similar dipeptides, facilitating advancements in peptide chemistry and drug development.
References
-
Vertex AI Search Result[14] - A summary of commonly used coupling reagents in peptide synthesis, including carbodiimides (DCC, DIC, EDC) and uronium salts (HATU, HBTU).
-
Vertex AI Search Result[20] - A resource illustrating the mechanism of EDC/HOBt mediated amide bond formation.
-
Vertex AI Search Result[24] - A study describing dipeptide synthesis using HATU as a coupling reagent in solid-phase peptide synthesis (SPPS).
-
Vertex AI Search Result[19] - A publication describing a protocol for amide bond formation using EDC, DMAP, and a catalytic amount of HOBt.
-
Vertex AI Search Result[9] - Information on Boc-L-proline as a versatile building block in peptide synthesis and drug development.
-
Vertex AI Search Result[18] - A scientific diagram illustrating the cyclic reaction mechanism of EDC/HOBt mediated amide coupling.
-
Vertex AI Search Result[13] - A guide explaining the role and types of coupling reagents in activating carboxyl groups for peptide bond formation.
-
Vertex AI Search Result[15] - A list of various peptide coupling reagents, including carbodiimides, phosphonium salts (PyAOP, PyBOP), and uronium salts (HBTU, HATU).
-
Vertex AI Search Result[25] - An abstract discussing co-crystallization as an alternative purification method for dipeptides.
-
Vertex AI Search Result[22] - A technical support guide from Benchchem on the purification of synthetic dipeptides, highlighting RP-HPLC as the standard method.
-
Request PDF. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]
-
PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens. [Link]
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LookChem. (n.d.). Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester. [Link]
-
Vertex AI Search Result[26] - A discussion on N-Acetyl-L-aspartic acid 4-tert-butyl ester, highlighting the role of the tert-butyl ester in controlled deprotection.
-
Tao, H., Cui, D. F., & Zhang, Y. S. (2004). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Acta Biochimica et Biophysica Sinica, 36(6), 386–390. [Link]
- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.
-
Vertex AI Search Result[27] - A study on an aspartame analogue where the peptide bond was replaced by an ester bond, resulting in loss of sweetness.
-
Vertex AI Search Result[5] - A guide to protecting groups in peptide synthesis, detailing common groups like Boc, Fmoc, and Z, and their deprotection strategies.
-
Organic Syntheses. (n.d.). L-Proline. [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
ACS Publications. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (n.d.). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. [Link]
-
PubMed Central. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. [Link]
-
ChemRxiv. (n.d.). Neumann et al. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Publications. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. [Link]
-
Carl ROTH. (n.d.). Boc-L-Proline, 25 g. [Link]
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PrepChem.com. (n.d.). Synthesis of L-proline, t-butyl ester. [Link]
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Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
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Semantic Scholar. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Link]
-
ResearchGate. (n.d.). A Laboratory Preparation of Aspartame Analogs Using Simultaneous Multiple Parallel Synthesis Methodology. [Link]
-
ResearchGate. (n.d.). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]
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National Institutes of Health. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
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Vertex AI Search Result[28] - A publication detailing the synthesis of peptides containing proline analogues.
Sources
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The Proline Enigma: A Technical Guide to its Pivotal Function in Dipeptide Structures
Abstract
Proline, the sole proteinogenic secondary amine, stands as a conformational anomaly among the canonical amino acids.[1][2] Its unique cyclic structure, wherein the side chain loops back to covalently bond with the backbone nitrogen, imposes profound and unparalleled stereochemical constraints on the peptide chain.[1][3][4] This guide provides an in-depth exploration of the multifaceted functions of proline within dipeptide and, by extension, polypeptide structures. We will dissect the fundamental principles of proline's conformational rigidity, the critical phenomenon of cis-trans isomerization of the peptidyl-prolyl bond, and its definitive role in dictating secondary structural motifs. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this singular amino acid wields significant influence over peptide and protein architecture, function, and therapeutic potential.
The Unique Stereochemistry of Proline: A Foundation of Conformational Constraint
Unlike all other proteinogenic amino acids, which possess a primary amine, proline's nitrogen atom is incorporated into a five-membered pyrrolidine ring.[1][2] This seemingly subtle distinction has dramatic consequences for the local and global conformation of a peptide chain.
Restricted Backbone Dihedral Angles
The cyclic nature of proline's side chain severely restricts the rotational freedom around the N-Cα bond, defined by the dihedral angle phi (φ).[1][4] While most amino acids can adopt a wide range of φ angles, proline's φ is largely constrained to approximately -65°.[1] This inherent rigidity minimizes the entropic cost of adopting specific folded conformations, making proline a favored residue in certain structural contexts.[5]
A "Structural Disruptor" and a "Motif Initiator"
This conformational inflexibility often leads to proline being labeled a "helix breaker" or a "structural disruptor."[1][6] When incorporated into the middle of an α-helix or a β-sheet, the fixed φ angle and the absence of an amide proton for hydrogen bonding disrupt the regular hydrogen-bonding pattern that stabilizes these secondary structures.[6][7][8][9] However, this disruptive capacity is also a constructive one. Proline is frequently found at the N-terminus of α-helices and at the edges of β-sheets, where its rigidity can help initiate these structural elements.[1] Furthermore, its unique geometry is ideally suited for the tight turns required in β-turns, a critical component of protein folding.[5][10][11]
The Critical Phenomenon of Cis-Trans Isomerization
Perhaps the most defining characteristic of a peptidyl-prolyl bond is its ability to readily adopt both the cis and trans conformations. For peptide bonds involving any other amino acid, the trans conformation is overwhelmingly favored due to steric hindrance. In contrast, the energy difference between the cis and trans isomers of an X-Pro peptide bond is significantly smaller, allowing for a biologically relevant population of the cis isomer.[12][13][14][15]
Energetic Landscape of the Peptidyl-Prolyl Bond
The steric clash that disfavors the cis conformation in typical peptide bonds is mitigated in proline-containing dipeptides.[14] The cyclic structure of proline means that steric interactions are present in both the cis and trans forms, reducing the energetic preference for the trans isomer.[12][14] The equilibrium between the two isomers is influenced by the nature of the preceding amino acid (the "X" in X-Pro), with aromatic residues tending to favor the cis conformation.[16][17]
A Slow Interconversion with Profound Biological Implications
The interconversion between the cis and trans isomers is a slow process, often acting as a rate-limiting step in protein folding.[12][13][14][18] This slow isomerization can lead to multiple unfolded states of a protein, each needing to find its correct isomeric form to achieve the native structure.[14] This phenomenon is not merely a kinetic hurdle; it represents a crucial regulatory mechanism. The distinct conformations of the cis and trans isomers can lead to different biological activities, effectively acting as a molecular switch that can turn protein function on or off.[12][16][17]
The Role of Peptidyl-Prolyl Isomerases (PPIases)
Nature has evolved a class of enzymes, the peptidyl-prolyl isomerases (PPIases), to catalyze the slow cis-trans isomerization of peptidyl-prolyl bonds.[13][16][19] These enzymes, which include cyclophilins, FKBPs, and parvulins, can accelerate the interconversion by orders of magnitude, playing a critical role in protein folding, cell signaling, and other cellular processes.[13][16][19][20] PPIases do not alter the equilibrium between the cis and trans states but rather facilitate the speed at which this equilibrium is reached.[12][20]
Proline's Influence on Dipeptide and Polypeptide Secondary Structure
The unique properties of proline translate directly into its profound influence on the secondary structure of peptides and proteins.
The Architect of Turns: Proline in β-Turns
Proline is a key residue in the formation of β-turns, which are essential for the compact, globular structure of many proteins.[10][11] The restricted φ angle of proline is ideally suited for the tight reversals of the polypeptide chain that characterize these turns.[5][10][11] Glycine, with its small side chain and conformational flexibility, is also frequently found in β-turns.[5][11]
Polyproline Helices: A Unique Structural Motif
Sequences of multiple proline residues can form unique helical structures known as polyproline helices.[4][21] There are two main types: the right-handed polyproline I (PPI) helix, which consists of all cis peptide bonds, and the more common left-handed polyproline II (PPII) helix, with all trans peptide bonds.[4] The PPII helix is an important structural motif involved in protein-protein interactions and signaling.[4][21]
Experimental Methodologies for Studying Proline-Containing Dipeptides
A variety of biophysical techniques are employed to investigate the structural and dynamic consequences of incorporating proline into a dipeptide or larger peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying proline-containing peptides in solution.[22] It can be used to determine the cis/trans ratio of the peptidyl-prolyl bond and to characterize the conformational dynamics of the proline ring.[12][17][22] Specific NMR techniques, such as 2D NOESY, can distinguish between the two isomers based on the through-space interactions of protons.[17] Furthermore, 13C NMR is particularly useful for determining the ratio of trans to cis isomers.[12]
Experimental Protocol: Determination of Cis/Trans Isomer Ratio by 1H-NMR Spectroscopy
-
Sample Preparation: Dissolve the proline-containing dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.
-
NMR Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis:
-
Identify the α-proton (Hα) signals for both the cis and trans conformers. These signals will typically be distinct and well-resolved due to the different chemical environments in the two isomers.
-
Integrate the area under the Hα peaks corresponding to the cis and trans isomers.
-
-
Calculation of Isomer Ratio: The ratio of the cis to trans isomers is calculated from the ratio of their respective integral values.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.[23][24][25] For proline-containing dipeptides, this technique can definitively determine the conformation of the peptidyl-prolyl bond (cis or trans) and the precise geometry of the peptide backbone and the proline ring.[24]
Experimental Workflow: X-Ray Crystallography of a Proline-Containing Dipeptide
Caption: Workflow for X-ray crystallography of a proline-containing dipeptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[26] Proline-containing peptides often exhibit characteristic CD spectra. For instance, a polyproline II (PPII) helix, a common conformation for proline-rich sequences, has a distinct CD signature with a strong negative band around 204 nm and a weak positive band around 228 nm.[27] This allows for the qualitative and quantitative analysis of secondary structural elements.
Proline in Drug Design and Development
The unique structural properties of proline make it a valuable component in the design of peptidomimetics and other therapeutic agents.[28][29][] The conformational constraints imposed by proline can be exploited to create peptides with enhanced stability, receptor affinity, and biological activity. Proline analogues are increasingly being incorporated into small-molecule drugs to modulate their physicochemical properties and biological functions.[28][29] For example, replacing a non-proline residue with a proline analogue can eliminate unwanted hydrogen bond donor sites.[28][29]
| Property of Proline | Implication in Drug Design |
| Conformational Rigidity | Pre-organizes the peptide backbone for optimal receptor binding, reducing the entropic penalty of binding. |
| Cis-Trans Isomerism | Can be used to design "molecular switches" where biological activity is dependent on the isomeric state. |
| Resistance to Proteolysis | Peptidyl-prolyl bonds are often resistant to cleavage by proteases, enhancing the in vivo stability of peptide-based drugs.[31] |
| Induction of Turns | Facilitates the design of cyclic peptides and other constrained structures with improved pharmacokinetic properties. |
Conclusion
Proline's function in dipeptide and polypeptide structures is far from that of a simple, passive building block. Its unique cyclic structure and the resulting conformational rigidity, coupled with the remarkable phenomenon of cis-trans isomerization, make it a powerful determinant of peptide and protein architecture and function. From disrupting regular secondary structures to initiating them, from forming tight turns to creating unique helical motifs, proline plays a dynamic and often regulatory role. A thorough understanding of the principles outlined in this guide is essential for researchers in the fields of biochemistry, structural biology, and drug development who seek to harness the unique properties of this enigmatic amino acid for scientific and therapeutic advancement.
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A Technical Guide to Purity Standards for Synthetic Dipeptides: Ensuring Quality, Safety, and Efficacy in Research and Drug Development
In the landscape of pharmaceutical development and high-level research, synthetic dipeptides represent a class of molecules with immense therapeutic potential. Their successful application, however, is intrinsically linked to their purity. This guide provides a comprehensive technical overview of the core principles and methodologies for establishing and verifying the purity of synthetic dipeptides, intended for researchers, scientists, and drug development professionals. We will delve into the regulatory framework, explore the intricacies of analytical techniques, and provide actionable protocols to ensure the quality and reliability of these critical molecules.
The Imperative of Purity: A Regulatory and Scientific Perspective
The purity of a synthetic dipeptide is not merely a quality metric; it is a critical determinant of its safety, efficacy, and reproducibility in both research and clinical settings. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to govern the quality of pharmaceutical ingredients, including synthetic peptides.[1][2][3] While larger peptides and proteins have historically been covered under biologics guidelines like ICH Q6B, the growing prominence of synthetic peptides has led to the development of more specific guidance.[4][5][6][7][8]
The recently introduced USP General Chapter <1503> and the draft EMA guideline on synthetic peptides highlight the unique considerations for these molecules, which sit at the interface between small molecules and biologics.[1] These guidelines emphasize a holistic control strategy that encompasses a thorough understanding of the manufacturing process, comprehensive characterization of the peptide and its impurities, and the implementation of a detailed specification for the final drug substance.[3][9]
From a scientific standpoint, impurities can have significant consequences:
-
Altered Biological Activity: Impurities can compete with the active dipeptide for binding sites, leading to reduced efficacy or even antagonistic effects.
-
Toxicity and Immunogenicity: Certain impurities, such as residual solvents or process-related contaminants, can be toxic.[10][11][12][13][14] Furthermore, peptide-related impurities can elicit an immune response.[9]
Therefore, a robust purity assessment is a cornerstone of both regulatory compliance and sound scientific practice.
The Landscape of Impurities in Synthetic Dipeptides
The primary method for producing synthetic dipeptides is Solid-Phase Peptide Synthesis (SPPS).[16] While highly efficient, this process can introduce a variety of impurities.[16][17] Understanding the potential impurity profile is the first step in developing a comprehensive analytical control strategy.
Process-Related Impurities
These impurities are directly related to the synthesis process.
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid to the growing peptide chain.[16][18][19]
-
Insertion Sequences: Occur when an amino acid is coupled more than once at a specific position.[16][17][18]
-
Incomplete Deprotection: Residual protecting groups on the N-terminus or amino acid side chains.[16][17]
-
Racemization/Epimerization: Changes in the stereochemistry of an amino acid, leading to the formation of diastereomers.[16] This is a critical concern as the biological activity of peptides is highly dependent on their three-dimensional structure.
-
Oxidation and Reduction: Certain amino acid residues, such as methionine and tryptophan, are susceptible to oxidation.[17][19]
Product-Related Impurities
These are modifications of the dipeptide itself.
-
Deamidation: The hydrolysis of the side-chain amide of asparagine or glutamine to form a carboxylic acid.[19]
-
Dimerization and Aggregation: The formation of higher molecular weight species through covalent or non-covalent interactions.[17][19]
Contaminants
These are substances that are not related to the dipeptide itself.
-
Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.[1][10][11][12][13][14] USP <467> provides a framework for the control of residual solvents based on their toxicity.[10][11][12][13][14]
-
Reagents and Scavengers: Chemicals used during synthesis and cleavage that may persist in the final product.[20]
-
Elemental Impurities: Trace metals that may be introduced from raw materials or equipment.
The following diagram illustrates the classification of impurities in synthetic dipeptides:
Caption: Classification of impurities in synthetic dipeptides.
The Analytical Toolbox for Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity assessment of synthetic dipeptides. No single technique can provide all the necessary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of peptide purity analysis.[21] Reversed-phase HPLC (RP-HPLC) is the most common method, separating peptides based on their hydrophobicity.
Key Considerations for Dipeptide Analysis by RP-HPLC:
-
Column Chemistry: C18 columns are the workhorses for peptide analysis. The choice of stationary phase (e.g., end-capped, non-end-capped) and particle size can significantly impact resolution.
-
Mobile Phase: A gradient of water and a more nonpolar organic solvent, typically acetonitrile, is used for elution. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for sharpening peaks and improving resolution.
-
Detection: UV detection at 210-220 nm is standard for detecting the peptide bond.[21]
Protocol: A General RP-HPLC Method for Dipeptide Purity
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the dipeptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the dipeptide and for identifying impurities.[22][23] When coupled with HPLC (LC-MS), it provides a powerful tool for impurity profiling.[22]
Common MS Techniques for Dipeptide Analysis:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for peptides.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for rapid molecular weight confirmation.[21]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the dipeptide, including its primary sequence and conformation.[24][25][26][27][28] It is a powerful tool for confirming the identity of the dipeptide and for characterizing impurities, particularly isomers.[25][26][27][28] While 1D NMR can provide a fingerprint of the molecule, 2D NMR techniques like COSY and TOCSY are often required for complete structural elucidation.[25]
Amino Acid Analysis (AAA)
Amino acid analysis is used to determine the amino acid composition of the dipeptide and to accurately quantify the peptide content.[29][30][31][] This is crucial for determining the net peptide content, which is often less than 100% due to the presence of water and counter-ions.[21][30]
Protocol: General Steps for Amino Acid Analysis
-
Hydrolysis: The dipeptide is hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized with a reagent that allows for sensitive detection (e.g., ninhydrin, phenylisothiocyanate).
-
Separation and Detection: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and detected.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.
Chiral Chromatography
Ensuring the stereochemical purity of a dipeptide is paramount. Chiral HPLC is used to separate enantiomers and diastereomers.[33][34][35][36][37] This can be achieved using chiral stationary phases (CSPs) or by derivatizing the dipeptide with a chiral reagent.
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic dipeptide:
Caption: Workflow for dipeptide purity assessment.
Acceptance Criteria and Specifications
Establishing appropriate acceptance criteria is a critical step in ensuring the quality of a synthetic dipeptide. These criteria should be based on a combination of regulatory guidelines, data from nonclinical and clinical studies, and manufacturing experience.[6]
The European Pharmacopoeia provides specific limits for impurities in synthetic peptides, which can serve as a valuable starting point.[38][39]
Table 1: Typical Acceptance Criteria for a Synthetic Dipeptide Drug Substance
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Identity | HPLC (retention time), MS (molecular weight), NMR | Conforms to reference standard |
| Purity (by HPLC) | RP-HPLC | ≥ 98.0% |
| Individual Unspecified Impurity | RP-HPLC | ≤ 0.10% |
| Total Impurities | RP-HPLC | ≤ 2.0% |
| Chiral Purity | Chiral HPLC | ≤ 1.0% of the other stereoisomers |
| Amino Acid Composition | AAA | Conforms to theoretical composition (±10%) |
| Peptide Content | AAA or Nitrogen Analysis | 80.0% - 105.0% |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Residual Solvents | GC | Meets USP <467> requirements |
| Counter-ion Content | IC or HPLC | Report value |
It is important to note that these are general criteria and may need to be adjusted based on the specific dipeptide, its intended use, and the regulatory requirements of the target market. For generic peptide drug products, the impurity profile should be closely compared to that of the reference listed drug (RLD).[40][41] Any new impurity in the generic product that is above 0.5% of the drug substance must be characterized and justified.[41]
Conclusion
The purity of synthetic dipeptides is a multifaceted attribute that requires a comprehensive and well-defined control strategy. By understanding the potential impurity profile, employing a suite of orthogonal analytical techniques, and establishing scientifically sound and risk-based acceptance criteria, researchers and drug developers can ensure the quality, safety, and efficacy of these important molecules. Adherence to evolving regulatory guidelines and a commitment to analytical excellence are paramount for the successful translation of synthetic dipeptides from the laboratory to the clinic.
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CD Formulation. Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. [Link]
- Wynendaele, E., Gevaert, B., Stalmans, S., Verbeken, M., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 153-167.
- Gevaert, B., D'Hondt, M., Wynendaele, E., De Spiegeleer, B., & Bracke, N. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229-234.
- Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(1), 1649-1655.
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ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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Bio-Synthesis. Amino Acid Analysis Overview. [Link]
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BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]
-
RAPS. EMA proposes quality guidelines for synthetic peptides and oligonucleotides. [Link]
- Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 153-171.
-
ResolveMass Laboratories. Impurity profiling in peptides: Why It Matters in Drug Development. [Link]
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MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
-
ResolveMass Laboratories. What Are the FDA Requirements for Peptide Characterization? [Link]
- Hussain, A., et al. (2020). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Molecules, 25(16), 3608.
-
University of Zurich. peptide nmr. [Link]
- Teufel, M., et al. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(11), 2959.
-
Alphalyse. 4 things to remember about Amino Acid Analysis of proteins & peptides. [Link]
-
BioPharmaSpec. Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]
-
European Medicines Agency. Guideline on the Development and Manufacture of Synthetic Peptides. [Link]
- Wang, J., & Warner, I. M. (1994). Chiral separations using dipeptide polymerized surfactants: effect of amino acid order. Analytical chemistry, 66(21), 3773-3776.
- Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
- De Spiegeleer, B. (2019). Chapter 2: Regulatory Perspective on Synthetic Peptides in Europe. In Peptide Therapeutics (pp. 19-38). Royal Society of Chemistry.
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ResolveMass Laboratories. Residual Solvent Testing in United States: USP & FDA Compliance. [Link]
-
IPQ. FDA'S KATHARINE DUNCAN ON CMC EXPECTATIONS FOR THERAPEUTIC PEPTIDES. [Link]
-
ResolveMass Laboratories. USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Eurofins Scientific. USP Residual Solvents <467>. [Link]
-
USP-NF. 467 RESIDUAL SOLVENTS. [Link]
-
FDA. Synthetic Therapeutic Peptide APIs: Documentation for API Sameness & Related Impurities. [Link]
-
FDA. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]
-
EDQM. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
-
Almac. THE IMPACT OF EUROPEAN PHARMACOPEIA REGULATIONS FOR PEPTIDES DURING THE CHANGE OF MANUFACTURER AT LATE PHASE. [Link]
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Methodological & Application
Application Note & Protocol Guide: Strategic Incorporation of t-Butyl-L-aspartyl-L-proline in Solid-Phase Peptide Synthesis
Abstract
The incorporation of dipeptide building blocks in solid-phase peptide synthesis (SPPS) is a key strategy for improving synthesis efficiency and accessing complex peptide sequences. The t-Butyl-L-aspartyl-L-proline (Asp(OtBu)-Pro) moiety, in particular, presents both unique advantages and significant challenges. This guide provides an in-depth analysis of the chemical rationale and practical considerations for successfully incorporating Asp(OtBu)-Pro into peptide sequences. We will explore the underlying mechanisms of common side reactions, most notably aspartimide formation, and present field-proven protocols to mitigate these risks. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, offering a comprehensive resource to navigate the complexities of this specific dipeptide incorporation.
Introduction: The Double-Edged Sword of Asp(OtBu)-Pro
The use of dipeptide synthons like this compound in SPPS offers several tactical advantages. Proline's unique cyclic structure can slow down peptide bond formation[1]. By pre-coupling Asp(OtBu) to Proline, one of the more sterically hindered and conformationally constrained natural amino acids, researchers can circumvent a potentially slow coupling step on the solid support. However, the juxtaposition of an aspartic acid residue with a C-terminal amino acid creates a well-documented vulnerability to a deleterious side reaction: aspartimide formation.[2][3][4][5] This intramolecular cyclization can lead to a cascade of unwanted byproducts, including α- and β-peptides and racemized forms, which are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.[3][4]
This guide will deconstruct the challenges associated with Asp(OtBu)-Pro incorporation and provide a robust framework for its successful application. We will delve into the mechanistic underpinnings of aspartimide formation, strategies for its suppression, and detailed protocols for coupling, deprotection, and analysis.
The Specter of Aspartimide Formation: A Mechanistic Overview
Aspartimide formation is the primary obstacle when working with Asp-containing peptides, especially in the context of the widely used Fmoc/tBu strategy.[2][3][5] The reaction is initiated during the base-mediated removal of the Nα-Fmoc protecting group, typically with piperidine.[3] The backbone amide nitrogen of the amino acid C-terminal to the aspartyl residue (in this case, Proline) acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group. This intramolecular cyclization results in a five-membered succinimide ring, the aspartimide intermediate.[2][3][5]
Several factors exacerbate the propensity for aspartimide formation:
-
Sequence Dependence: The identity of the amino acid C-terminal to the Asp residue plays a crucial role. While Asp-Gly is notoriously prone to this side reaction due to the lack of steric hindrance, other sequences including Asp-Asn, Asp-Ser, and Asp-Arg are also susceptible.[2][5][6]
-
Solvent Polarity: Higher polarity solvents can increase the rate of aspartimide formation.[2][5]
-
Base Exposure: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection significantly increases the risk.[4]
The resulting aspartimide is a branch point for further degradation. Nucleophilic attack by piperidine or residual water can open the ring to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[2][3][4] Furthermore, the chiral center of the aspartic acid can epimerize during this process, leading to D-aspartyl peptides.[3][4]
Below is a diagram illustrating the mechanism of aspartimide formation and subsequent side reactions.
Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.
Strategic Coupling of Asp(OtBu)-Pro: Reagents and Conditions
The successful incorporation of the Asp(OtBu)-Pro dipeptide hinges on an efficient coupling reaction that minimizes the opportunity for side reactions. Given the steric hindrance of the proline residue, a robust coupling reagent is essential.[7][8]
Recommended Coupling Reagents
A variety of coupling reagents are available, each with its own advantages. For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred over carbodiimides like DCC or DIC alone.[7][9]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Highly effective for sterically hindered couplings, rapid reaction kinetics, low racemization.[7] | Requires a non-nucleophilic base like DIPEA or NMM for activation.[7][9] |
| HBTU/HCTU | Aminium/Uronium Salt | Efficient and widely used. HCTU often shows higher reactivity.[9] | Can be less effective than HATU for particularly difficult couplings. |
| PyBOP | Phosphonium Salt | Strong coupling reagent, avoids carcinogenic byproducts associated with older phosphonium reagents like BOP.[7] | Generally good for most couplings. |
| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU. Byproducts are more soluble, aiding in purification. Safer alternative to HOBt/HOAt-based reagents.[9][10] | A newer generation reagent that has shown excellent performance. |
Step-by-Step Coupling Protocol
The following protocol outlines a general procedure for the coupling of Fmoc-Asp(OtBu)-Pro-OH onto a resin-bound peptide with a free N-terminal amine.
Workflow for Asp(OtBu)-Pro Coupling
Caption: Experimental Workflow for Asp(OtBu)-Pro Coupling.
Protocol Details:
-
Resin Preparation: Ensure the resin-bound peptide has been properly deprotected (Fmoc removal) and washed to present a free N-terminal amine for coupling.
-
Reagent Preparation (Activation):
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-Pro-OH (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the chosen coupling reagent (e.g., HATU, 1.95 equivalents) and a non-nucleophilic base (e.g., DIPEA or NMM, 4-6 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The exact time may need to be optimized based on the sequence.
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, a second coupling (recoupling) may be necessary. Repeat steps 2-5.
-
Deprotection and Cleavage: Navigating the Final Steps
Fmoc Deprotection of the Incorporated Dipeptide
After successful coupling of Fmoc-Asp(OtBu)-Pro-OH, the Fmoc group must be removed to continue peptide elongation. This step requires careful consideration to minimize aspartimide formation.
Strategies to Mitigate Aspartimide Formation During Fmoc Removal:
-
Reduced Basicity: Employing a less basic deprotection cocktail can be beneficial. For instance, using 2% DBU and 2% piperidine in DMF instead of the standard 20% piperidine in DMF has been shown to reduce aspartimide formation.
-
Bulky Protecting Groups: While the t-Butyl group on the aspartate side chain provides some steric hindrance to the intramolecular cyclization, more sterically demanding protecting groups like 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno) have been developed and show superior performance in suppressing aspartimide formation.[11]
Final Cleavage and t-Butyl Group Removal
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the t-Butyl group of the aspartate residue.[12] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[12][13]
The acid-mediated cleavage generates reactive carbocations, such as the t-butyl cation, which can reattach to nucleophilic residues in the peptide chain (e.g., Trp, Met, Tyr).[14] To prevent these side reactions, a "scavenger" cocktail is essential.[14][15]
Standard Cleavage Cocktail:
A widely used cleavage cocktail is Reagent K, or variations thereof. A common formulation is:
-
TFA (Trifluoroacetic Acid): 90-95% (The cleavage agent)
-
TIS (Triisopropylsilane): 2.5-5% (An efficient carbocation scavenger)[14]
-
H₂O (Water): 2.5-5% (Acts as a scavenger and aids in peptide precipitation)[14]
-
EDT (1,2-Ethanedithiol): 0-2.5% (Particularly useful if Cys is present, also scavenges t-butyl cations)[14][15]
Cleavage Protocol:
-
Wash the fully assembled and deprotected (N-terminal Fmoc removed) peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail and cool it on ice.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Analytical Characterization: Ensuring Success
Following synthesis and purification (typically by reverse-phase HPLC), it is crucial to thoroughly characterize the final peptide to confirm its identity and purity.[16][17][18]
Recommended Analytical Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. High-resolution mass spectrometry can help distinguish between the target peptide and potential byproducts with the same nominal mass.[17][19]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide. Co-injection with a standard of the β-aspartyl isomer, if available, can help in its identification.[16][18]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help to distinguish between α- and β-aspartyl isomers.[18]
Conclusion
The incorporation of this compound into a peptide sequence is a valuable synthetic strategy that, when executed with a clear understanding of the potential pitfalls, can significantly enhance the efficiency of SPPS. The primary challenge, aspartimide formation, is a manageable side reaction if appropriate preventative measures are taken. By selecting robust coupling reagents, optimizing deprotection conditions, and employing effective cleavage cocktails, researchers can successfully utilize this dipeptide building block to synthesize complex and high-purity peptides. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating the intricacies of working with Asp(OtBu)-Pro, empowering scientists to leverage its benefits while mitigating its risks.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). BOC Sciences.
- Technical Support Center: Aspartimide Formation in SPPS. (2025, December). BenchChem.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72.
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich.
- Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490.
- The aspartimide problem in Fmoc-based SPPS—part III. (2025, August 5). ResearchGate.
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). National Center for Biotechnology Information.
- Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. (2005). Bioorganic Chemistry, 33(5), 386-92.
- Peptide synthesis - Acid group protection. (n.d.). Química Orgánica.
- Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
- Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec.
- Technical Support Center: Managing Tyr(tBu) Deprotection in Peptide Synthesis. (2025). BenchChem.
- Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1845-1864.
- Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global.
- Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.
- Peptide Characterization & Analytics. (n.d.). JPT.
- Protecting Group Strategy for Peptides Containing H-Asp(OtBu)-OtBu.HCl: Application Notes and Protocols. (2025). BenchChem.
- Pavol, P., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 105-110.
- New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (n.d.). ResearchGate.
Sources
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- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. benchchem.com [benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 20. jpt.com [jpt.com]
Application Notes and Protocols: t-Butyl-L-aspartyl-L-proline as a Strategic Building Block for Therapeutic Peptide Synthesis
Abstract
The precise assembly of amino acids is fundamental to the synthesis of biologically active peptides for therapeutic applications. Specific dipeptide sequences, such as L-aspartyl-L-proline (Asp-Pro), often present unique challenges during standard stepwise Solid-Phase Peptide Synthesis (SPPS), including slow coupling kinetics and deleterious side reactions. This guide provides a comprehensive overview and detailed protocols for the strategic utilization of N-α-Fmoc-L-aspartic acid(β-t-butyl ester)-L-proline (Fmoc-Asp(OtBu)-Pro-OH) as a dipeptide building block. By incorporating this pre-formed unit, researchers can circumvent common synthetic hurdles, significantly improving the yield, purity, and overall efficiency of synthesizing complex peptides containing the critical Asp-Pro motif.
Introduction: The Strategic Importance of the Asp-Pro Motif and Dipeptide Building Blocks
The Asp-Pro sequence is a significant structural motif in numerous bioactive peptides and proteins. However, the peptide bond between aspartic acid and proline is uniquely susceptible to acid-catalyzed cleavage under certain conditions.[1] Furthermore, aspartic acid residues are notoriously prone to a base-catalyzed side reaction known as aspartimide formation, especially when the subsequent amino acid has low steric hindrance, such as glycine.[2][3][4][5] This intramolecular cyclization leads to a mixture of by-products, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide.[2]
The use of dipeptide building blocks in SPPS is a powerful strategy to enhance synthetic efficiency and product purity.[6] Specifically, employing Fmoc-Asp(OtBu)-Pro-OH offers several distinct advantages:
-
Mitigation of Aspartimide Formation: The rigid, sterically demanding structure of the proline residue following the aspartic acid significantly hinders the intramolecular cyclization required for aspartimide formation.[2] Incorporating the Asp-Pro unit as a single block effectively bypasses the most vulnerable step where this side reaction could occur.
-
Improved Coupling Efficiency: The coupling of any amino acid to a resin-bound proline can be kinetically slow due to proline's nature as a secondary amine. By using a pre-formed dipeptide, this challenging coupling step is avoided, leading to higher efficiency and a purer crude product.
-
Reduced Cycle Time: The incorporation of two amino acid residues in a single coupling step accelerates the overall synthesis process.
The t-butyl (tBu) group is used for the side-chain protection of the aspartic acid residue.[7][8] This protecting group is a cornerstone of the orthogonal Fmoc/tBu strategy, as it is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group, yet is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA).[7][9]
Physicochemical Properties of Fmoc-Asp(OtBu)-Pro-OH
A clear understanding of the building block's properties is crucial for its effective use.
| Property | Value |
| Chemical Formula | C₃₂H₃₈N₂O₇ |
| Molecular Weight | 562.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, NMP, DCM |
| Storage | Store at 2-8°C, desiccated |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-Asp(OtBu)-Pro-OH into a peptide sequence using manual or automated Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminal functionality (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Building Block: Fmoc-Asp(OtBu)-Pro-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) if the sequence allows.[10]
-
Precipitation/Washing Solvent: Cold diethyl ether or methyl t-butyl ether (MTBE).[11]
SPPS Workflow for Dipeptide Incorporation
The following diagram illustrates the key steps in a standard SPPS cycle for coupling the Fmoc-Asp(OtBu)-Pro-OH building block.
Caption: Standard SPPS cycle for dipeptide incorporation.
Step-by-Step Coupling Protocol
This protocol assumes a starting scale of 0.1 mmol on a pre-swollen peptide-resin with a free N-terminal amine.
-
Resin Preparation: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes before coupling.[9] Drain the DMF.
-
Prepare Coupling Solution:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-Pro-OH (3 equivalents, 0.3 mmol, 168.8 mg) and HATU (2.9 equivalents, 0.29 mmol, 110.3 mg) in DMF (approx. 2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol, 105 µL).
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated coupling solution to the swelled resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative after this step as the N-terminus is now a secondary amine (Proline) and is Fmoc-protected. A subsequent test after the next Fmoc deprotection should be positive.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine and dibenzofulvene adducts. The resin is now ready for the next amino acid coupling.
-
Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The tBu protecting group will be removed during this step.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold (0°C) methyl t-butyl ether (approx. 10 times the volume of the filtrate).[11]
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
The peptide is now ready for purification and characterization.
-
Analytical Characterization
Post-synthesis, it is imperative to verify the identity and purity of the peptide.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification.[12][13] | A major peak corresponding to the target peptide, with minimal side-product peaks. |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation.[12][13][14] | The observed mass should match the calculated theoretical mass of the desired peptide. |
| Amino Acid Analysis | Confirm amino acid composition and quantify peptide content.[12][15] | The ratio of amino acids should match the theoretical sequence. |
Key Scientific Considerations and Troubleshooting
The Aspartimide Formation Challenge
Aspartimide formation is a major side reaction in Fmoc-SPPS, initiated by the piperidine used for deprotection.[3][5] The backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[2] This intermediate can then be opened by piperidine or water to yield a mixture of α-Asp, β-Asp, D-Asp, and D-β-Asp peptides.
Caption: Mechanism of base-catalyzed aspartimide formation.
Using Fmoc-Asp(OtBu)-Pro-OH as a building block is an effective strategy to suppress this side reaction. The inherent rigidity of the proline ring disfavors the geometry required for the backbone nitrogen to attack the side-chain ester, thus preventing the formation of the cyclic intermediate.
Acid-Labile Cleavage of the Asp-Pro Bond
The Asp-Pro amide bond is significantly more susceptible to acid-catalyzed hydrolysis compared to other peptide bonds.[1] While the conditions for final TFA cleavage are strong, the duration is typically short enough to minimize this side reaction. However, prolonged exposure to acidic conditions during handling, purification, or storage (especially at elevated temperatures) can lead to peptide fragmentation.
Mitigation Strategies:
-
Minimize the duration of the final TFA cleavage step to what is necessary for complete deprotection (2-3 hours is usually sufficient).
-
During HPLC purification, use buffers with a pH > 3.
-
For long-term storage, lyophilize the purified peptide from a slightly acidic (e.g., 0.1% TFA) or neutral buffer and store it at -20°C or below.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reagent equivalents. 2. Inadequate pre-activation time. 3. Poor resin swelling. | 1. Use 3-4 equivalents of dipeptide and coupling reagents. 2. Ensure 1-2 minutes of pre-activation. 3. Swell resin in DMF for at least 30 minutes. Consider a double coupling. |
| Presence of Deletion Sequence (-Asp-Pro) | Incomplete Fmoc deprotection of the previous residue. | Extend Fmoc deprotection times (e.g., 2 x 15 min) and ensure thorough washing with DMF post-deprotection. |
| Side products with identical mass | Racemization during activation. | Use HATU as the coupling reagent, which is known to suppress racemization. Avoid long pre-activation times. |
| Low yield after cleavage | 1. Incomplete cleavage from the resin. 2. Peptide fragmentation (Asp-Pro cleavage). | 1. Ensure sufficient cleavage cocktail volume and a reaction time of at least 2 hours. 2. Avoid excessive cleavage times (>4 hours) and high temperatures. |
Conclusion
The strategic use of the dipeptide building block Fmoc-Asp(OtBu)-Pro-OH is a highly effective and validated method for improving the synthesis of complex therapeutic peptides. It directly addresses the critical challenges of aspartimide formation and slow coupling kinetics associated with the Asp-Pro motif. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can significantly enhance the efficiency, purity, and overall success rate of their peptide synthesis campaigns, accelerating the development of novel peptide-based therapeutics.
References
- ResolveMass Laboratories Inc. (2025).
- Benchchem. (n.d.). Stability of the tert-Butyl (tBu)
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- (n.d.).
- International Journal of Science and Research Archive. (2025).
- Iris Biotech GmbH. (n.d.).
- Arch Pharm Res. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement.
- (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
- ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- JPT Peptide Technologies. (n.d.).
- PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- ResearchGate. (2025).
- (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- ResearchGate. (n.d.).
- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Molecular Biotechnology. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubMed. (2006). Methods and protocols of modern solid phase Peptide synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Resin Selection in Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Building Blocks.
- PrepChem.com. (n.d.). Synthesis of L-proline tert.butyl ester.
- Sigma-Aldrich. (n.d.).
- PMC - NIH. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy.
Sources
- 1. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. biovera.com.au [biovera.com.au]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijsra.net [ijsra.net]
- 14. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 15. jpt.com [jpt.com]
Application Note: A Guide to the Structural Elucidation of Peptides Containing the t-Butyl-L-Aspartyl-L-Proline Motif using NMR Spectroscopy
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural analysis of peptides incorporating the t-Butyl-L-aspartyl-L-proline (Asp(tBu)-Pro) motif. This structural unit presents unique challenges, including conformational heterogeneity arising from the cis/trans isomerization of the X-Pro peptide bond and potential steric influences from the bulky t-Butyl protecting group. We present a narrative that moves from foundational principles to detailed, step-by-step protocols for sample preparation, data acquisition, and interpretation. The causality behind experimental choices is explained, empowering the user to not only follow the protocols but also to adapt them to their specific peptide system. This document is designed to serve as a practical, field-proven guide to leveraging NMR for high-resolution structural insights into these important molecules.
Introduction: The Significance and Challenges of the Asp(tBu)-Pro Motif
The Aspartyl-Proline (Asp-Pro) sequence is a critical structural motif in many biologically active peptides and proteins, often inducing β-turns that are essential for molecular recognition and function. In solid-phase peptide synthesis, the side chain of aspartic acid is commonly protected as a t-Butyl ester (Asp(tBu)) to prevent side reactions. While essential for synthesis, this bulky group remains in many peptide fragments used in drug discovery and introduces specific analytical challenges.
The primary challenge in the NMR analysis of any proline-containing peptide is the cis/trans isomerization of the peptide bond preceding the proline residue.[1][2][3] This isomerization is a slow process on the NMR timescale, resulting in the appearance of two distinct sets of signals for the residues neighboring the proline, and sometimes for the entire peptide.[3][4] This can complicate spectra, but also offers a unique window into the conformational dynamics of the peptide. The t-Butyl group itself, while simplifying the spectrum with its sharp, intense singlet, can influence local conformation through steric hindrance. Understanding these interacting factors is paramount for accurate structural elucidation.
Foundational Principles: What NMR Reveals About Peptide Structure
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing data under near-physiological conditions.[5][6] Three key parameters are the cornerstone of NMR-based structure determination:
-
Chemical Shift (δ): The precise frequency of a nucleus in the NMR spectrum. It is highly sensitive to the local electronic environment and provides initial clues about the amino acid type and its conformation (e.g., α-helix vs. β-sheet).
-
Scalar Coupling (J-coupling): This through-bond interaction between nuclei (typically over 2-4 bonds) provides information about dihedral angles, which define the peptide backbone and side-chain conformations.[5]
-
Nuclear Overhauser Effect (NOE): A through-space interaction between protons that are close to each other (< 5-6 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, making it the primary source of information for determining the 3D fold of the peptide.[5][7][8]
Experimental Workflow: From Sample to Spectrum
A successful NMR analysis relies on meticulous sample preparation and a logical selection of experiments.
Sample Preparation Protocol
High-quality data begins with a high-quality sample. The goal is a stable, non-aggregated peptide solution at a concentration suitable for NMR.
Step-by-Step Protocol:
-
Purity Assessment: Ensure the peptide is of high purity (>95%) using HPLC and Mass Spectrometry to avoid signals from contaminants.[9]
-
Solvent Selection:
-
For observing exchangeable amide protons (crucial for backbone analysis), use a solvent system with a low percentage of deuterated water, such as 90% H₂O / 10% D₂O.[5] Phosphate-buffered saline (PBS) in this mixture is a good starting point.[10]
-
If amide protons are not of interest or exchange too rapidly, fully deuterated solvents like D₂O or DMSO-d₆ can be used. DMSO-d₆ has the advantage of slowing down amide proton exchange and dissolving a wide range of peptides.
-
-
Concentration Optimization: For small peptides, a concentration of 1-5 mM is typically required to achieve a good signal-to-noise ratio in a reasonable time.[9][11] Start with a concentration of ~1 mM in a volume of 450-500 µL.[10]
-
pH Adjustment: The pH of the solution can significantly affect chemical shifts and peptide folding.[9] Adjust the pH using dilute DCl or NaOD to a value where the peptide is stable and soluble, typically below 7.5 to slow amide proton exchange.[10]
-
Addition of Reference Standard: Add a small amount of a reference compound like DSS or TSP for accurate chemical shift referencing (0 ppm).
The NMR Experiment Toolkit
The structural analysis of a peptide is a stepwise process where each experiment builds upon the information provided by the last. The general workflow is depicted below.
Caption: General workflow for peptide structure determination by NMR.
Step-by-Step Protocols for NMR Data Acquisition
The following sections detail the key experiments used to assign the peptide resonances and obtain structural information.[8][12]
1D ¹H NMR: The First Look
This is the fastest and simplest experiment. It provides a crucial initial assessment of sample purity, aggregation state (indicated by broad lines), and conformational complexity (e.g., multiple signals due to cis/trans isomerization).
-
Key Signature: Expect a very sharp and intense singlet integrating to 9 protons in the 0.5-2.0 ppm range, which is the hallmark of the t-Butyl group.[13][14] Its sharpness, even in large complexes, is due to the rapid internal rotation of the group.[15][16]
2D Homonuclear Correlation: Assigning Spin Systems
TOCSY (Total Correlation Spectroscopy) is the workhorse experiment for assigning protons within an amino acid residue.[12] It reveals correlations between all protons within a coupled spin system. For example, a single cross-peak from an amide proton (NH) can reveal the chemical shifts of all other protons in that same amino acid.
COSY (Correlation Spectroscopy) is used to identify protons that are directly coupled (typically through 2 or 3 bonds).[12] It is complementary to TOCSY and helps to confirm assignments and measure J-coupling constants.
| Parameter | 2D TOCSY | 2D COSY | Rationale |
| Mixing Time | 60-80 ms | N/A | A longer mixing time in TOCSY allows magnetization to travel throughout the entire spin system of an amino acid. |
| Spectral Width | 12-16 ppm | 12-16 ppm | Ensures all proton signals, from downfield amides to upfield methyls, are captured. |
| Acquisition Time | 0.1 - 0.2 s | 0.1 - 0.2 s | Balances resolution and experimental time. |
| Recycle Delay | 1.5 - 2.0 s | 1.5 - 2.0 s | Allows for sufficient relaxation of protons between scans. |
2D NOESY/ROESY: Probing Spatial Proximity
NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive experiment for 3D structure determination.[8] It detects protons that are close in space, regardless of whether they are connected by bonds. The intensities of NOESY cross-peaks are used to calculate upper distance bounds between protons.[17]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related experiment that is particularly useful for medium-sized molecules where the NOE effect might be close to zero.
| Parameter | 2D NOESY | Rationale |
| Mixing Time | 100-300 ms | This is the period where magnetization transfer occurs. The optimal time depends on the peptide's size and dynamics and may need to be optimized. |
| Spectral Width | 12-16 ppm | To encompass all proton signals. |
| Acquisition Time | 0.1 - 0.2 s | Standard value for good resolution. |
| Recycle Delay | 1.5 - 2.5 s | Longer delay may be needed if T1 relaxation times are long. |
2D Heteronuclear Correlation (Optional)
If the peptide is large or the ¹H spectrum is severely overlapped, 2D heteronuclear experiments like ¹H-¹⁵N HSQC or ¹H-¹³C HSQC are invaluable. These experiments require isotopic labeling (¹⁵N and/or ¹³C).[9][10] The ¹H-¹⁵N HSQC is particularly useful as it displays one peak for each NH group in the peptide backbone, providing a well-resolved map of the residues.
Data Analysis and Interpretation: Translating Spectra into Structure
Resonance Assignment Strategy
The first step in analysis is to assign every proton signal to a specific atom in the peptide. This is a puzzle-solving process that combines information from all the acquired spectra.
Caption: A simplified strategy for sequential resonance assignment.
Identifying the t-Butyl and Proline Signatures
-
t-Butyl Group: As mentioned, this will be a strong, sharp singlet between 0.5-2.0 ppm.[13] Its NOEs to nearby protons are critical for positioning the Asp side chain.
-
Proline cis/trans Isomers: The key to distinguishing the cis and trans conformers of the Asp-Pro peptide bond lies in the NOESY spectrum.[3]
-
Trans Isomer: A strong NOE is observed between the α-proton of the Asp residue (Hαᵢ) and the δ-proton of the Proline residue (Hδᵢ₊₁).
-
Cis Isomer: A strong NOE is observed between the α-protons of both the Asp and Proline residues (Hαᵢ - Hαᵢ₊₁).
-
The relative intensities of these two sets of diagnostic cross-peaks can be used to determine the population ratio of the cis and trans isomers.[4]
-
Quantitative Analysis and Structure Calculation
-
NOE Integration: All cross-peaks in the NOESY spectrum are integrated.
-
Distance Restraints: The peak volumes are converted into upper distance limits (e.g., strong NOE = 1.8-2.7 Å, medium NOE = 1.8-3.5 Å, weak NOE = 1.8-5.0 Å).
-
Structure Calculation: These distance restraints, along with dihedral angle restraints derived from J-coupling constants, are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). These programs use computational methods like simulated annealing to generate an ensemble of structures that satisfy the experimental data.[17][18]
-
Validation: The final ensemble of structures is evaluated for quality based on factors like low energy and minimal violation of the experimental restraints.
Troubleshooting and Advanced Considerations
-
Signal Overlap: If key signals overlap, consider re-acquiring spectra at a different temperature, as chemical shifts are temperature-dependent.
-
Dynamic Processes: For peptides showing slow conformational exchange, ROESY can be more reliable than NOESY. Temperature-dependent studies can also provide thermodynamic information about the isomerization process.[2]
-
Large Peptides (>30 kDa): For very large systems, the t-Butyl group can still serve as an effective NMR tag, providing a sharp, observable signal when other signals are broadened beyond detection.[16][19]
Conclusion
The NMR analysis of peptides containing the this compound motif is a nuanced but highly informative process. By systematically applying a suite of 1D and 2D NMR experiments, one can overcome the challenges posed by proline isomerization and steric bulk. This guide provides the strategic protocols and interpretation frameworks necessary to translate complex NMR spectra into high-resolution 3D structures, thereby accelerating research and development in peptide-based therapeutics.
References
-
Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
NMR sample preparation guidelines. BMRZ. [Link]
-
1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]
-
NMR Peptide Structure Analysis. Mtoz Biolabs. [Link]
-
Cis-trans isomerization of the proline residue in insulin studied by 13C NMR spectroscopy. PubMed. [Link]
-
peptide nmr. University of Zurich. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
-
Peptide NMR Analysis Services from Triclinic Labs. Triclinic Labs. [Link]
-
Peptide structure determination by NMR. PubMed. [Link]
-
De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]
-
Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. PMC. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PubMed. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
-
Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. [Link]
-
2D NMR A correlation map between two NMR parameters. University of Arizona. [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]
-
Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR. PubMed. [Link]
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry - ACS Publications. [Link]
-
O-tert-Butyltyrosine, an NMR tag for high-molecular weight systems and measurements of submicromolar ligand binding affinities. Open Research Repository. [Link]
-
SYNTHESIS AND APPLICATION OF NOVEL PERFLUORO-TERT-BUTYL AMINO ACIDS FOR THE DETECTION OF PROTEIN ACTIVITY BY 19F NMR AND MECHA. UDSpace - University of Delaware. [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. NIH. [Link]
-
Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC - NIH. [Link]
Sources
- 1. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis-trans isomerization of the proline residue in insulin studied by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. nmr-bio.com [nmr-bio.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aspartide-Related Side Reactions in Peptide Synthesis
Welcome to the technical support center for troubleshooting side reactions involving aspartic acid (Asp) during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common issues, ensuring the integrity and purity of your synthetic peptides.
Section 1: Understanding the Core Problem: Aspartimide Formation
Q1: What is aspartimide formation, and why is it a major concern in Fmoc-based SPPS?
Aspartimide formation is a significant intramolecular side reaction that occurs during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis.[1] It is initiated by the basic conditions of the Fmoc-deprotection step, typically using 20% piperidine in DMF.[2] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl of the Asp residue. This attack forms a five-membered succinimide ring, known as an aspartimide intermediate.[2][3][4]
This side reaction is particularly problematic for several reasons:
-
Generation of Multiple Impurities: The aspartimide intermediate is unstable and can be opened by nucleophiles.[3][5] This leads to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[2][3] Additionally, piperidine from the deprotection solution can attack the aspartimide, forming α- and β-piperidide adducts.[2][3]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, which results in the formation of D-Asp isomers of both the α and β peptides.[3][5]
-
Purification Challenges: Many of these byproducts, particularly the β-aspartyl and epimerized peptides, have the same mass and similar retention times to the target peptide in reverse-phase HPLC.[5] This makes their separation from the desired product extremely difficult, if not impossible, compromising the purity and yield of the final peptide.[3][5]
The propensity for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs being particularly susceptible due to the flexibility and lack of steric hindrance of the residue following Asp.[2][3][4][6]
Caption: Mechanism of base-catalyzed aspartimide formation.
Section 2: Troubleshooting and Mitigation Strategies
This section details practical approaches to minimize or eliminate aspartimide formation.
Q2: My HPLC and Mass Spec data show a significant peak with the correct mass but a slightly different retention time, and another peak at M-18 Da. What could be the issue?
This analytical profile is a classic indicator of aspartimide-related side products.
-
Correct Mass, Different Retention Time: This is likely the β-aspartyl peptide or a D-isomer of your target peptide.[5] These isomers often co-elute or have very similar retention times to the desired α-aspartyl peptide, making purification challenging.[5]
-
M-18 Da Peak: This corresponds to the mass of the cyclic aspartimide intermediate. The loss of 18 Da represents the elimination of the alcohol (R-OH) from the ester protecting group of the aspartic acid side chain.
To confirm the presence of these impurities, it is recommended to use analytical techniques that can distinguish between isomers, such as 2D NMR.[7]
Q3: What are the most effective strategies to prevent aspartimide formation during synthesis?
Preventing aspartimide formation involves a multi-faceted approach, primarily focusing on protecting group selection, modification of reaction conditions, and backbone protection.
1. Modifying Fmoc-Deprotection Conditions:
A straightforward and cost-effective initial step is to alter the Fmoc deprotection cocktail.
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine can suppress aspartimide formation, although it may not completely eliminate it.[8]
-
Addition of Acidic Additives: The addition of small amounts of organic acids, such as formic acid or 0.1 M hydroxybenzotriazole (HOBt), to the piperidine solution has been shown to significantly reduce aspartimide formation.[3][8][9][10] However, it's important to note that HOBt is an explosive substance in its anhydrous state.[8]
2. Advanced Side-Chain Protecting Groups:
The standard tert-butyl (OtBu) protecting group for the Asp side chain often provides insufficient steric hindrance to prevent cyclization in susceptible sequences.[2][11] Utilizing bulkier protecting groups is a highly effective strategy.
| Protecting Group | Structure Type | Efficacy in Preventing Aspartimide | Key Considerations |
| OtBu (tert-butyl) | Standard Ester | Low to moderate; often insufficient for Asp-Gly sequences.[2] | Standard, cost-effective, but prone to side reactions.[12] |
| OMpe (3-methylpent-3-yl) | Bulky Ester | High; significantly reduces aspartimide formation compared to OtBu.[2][6][13] | Good balance of steric hindrance and reactivity.[2][6] |
| OBno (5-n-butyl-5-nonyl) | Bulky Ester | Very high; almost eliminates aspartimide formation even in difficult sequences.[5] | Excellent protection, with negligible formation of byproducts.[5] |
| Odmab | Hydrazine-labile | Prone to aspartimide formation.[14][15][16] | Useful for on-resin cyclization but requires backbone protection to prevent aspartimide.[15] |
| CSY (Cyanosulfurylide) | Non-Ester | Complete suppression of aspartimide formation.[11][17] | Masks the carboxylic acid with a stable C-C bond; requires a specific deprotection step.[3][17] |
3. Backbone Protection:
This is one of the most robust methods to completely eliminate aspartimide formation.[2][11] By protecting the backbone amide nitrogen of the residue following the aspartic acid, the nucleophile required for the intramolecular cyclization is masked.
-
Dmb/TMB Dipeptides: The use of a 2,4-dimethoxybenzyl (Dmb) or trimethoxybenzyl (TMB) group on the nitrogen of the amino acid following Asp (e.g., Fmoc-Asp-Gly(Dmb)-OH) is highly effective, especially for the problematic Asp-Gly sequence.[3][8]
-
Pseudoprolines: For Asp-Ser or Asp-Thr sequences, incorporating a pseudoproline dipeptide can disrupt secondary structures that may promote side reactions and effectively prevent aspartimide formation.[2]
Section 3: Recommended Experimental Protocol
Protocol: Minimizing Aspartimide Formation in an Asp-Gly Sequence using a Bulky Protecting Group
This protocol outlines the synthesis of a model peptide containing the challenging Asp-Gly motif, utilizing Fmoc-Asp(OMpe)-OH to suppress side reactions.
1. Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asp(OMpe)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HOBt/DIPEA in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
2. Synthesis Cycle:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
For standard amino acids: Use a 4-fold excess of Fmoc-amino acid, HBTU, HOBt, and an 8-fold excess of DIPEA. Couple for 1-2 hours.
-
For Fmoc-Asp(OMpe)-OH: Due to its steric bulk, a longer coupling time (2-4 hours) or a double coupling may be necessary to ensure complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Continue the synthesis cycle for the entire peptide sequence.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
4. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O).
-
Analyze by RP-HPLC and Mass Spectrometry to assess purity and confirm the absence of aspartimide-related impurities.
By implementing these informed strategies, researchers can significantly improve the outcome of synthesizing challenging aspartic acid-containing peptides. For further inquiries, please contact our technical support team.
References
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
Douglass, E. J. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]
-
Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [Link]
-
Merlino, N., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]
-
Tam, J. P., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research. [Link]
-
Luce, A. C., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
-
CEM Corporation. (n.d.). Fmoc-Asp(OMpe)-OH. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
-
ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]
-
Ruczyński, J., et al. (2008). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. Journal of Peptide Science. [Link]
-
ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation.... [Link]
-
Iris Biotech GmbH. (n.d.). Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. [Link]
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. [Link]
-
ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. [Link]
-
A professional blog. (n.d.). Fmoc-Asp(OtBu)-OH: A Critical Component in Modern Peptide Synthesis. [Link]
-
ResearchGate. (2025). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. [Link]
-
Flora, D., et al. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Fmoc-Asp(OMpe)-OH [cem.com]
- 7. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Conditions for t-Butyl-L-aspartyl-L-proline
Document ID: TSC-DP-2026-01-15
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of t-Butyl-L-aspartyl-L-proline. This dipeptide presents unique challenges due to the steric hindrance of the t-butyl protecting group on the aspartic acid residue and the secondary amine nature of proline. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these complexities and achieve high-yield, high-purity synthesis of your target dipeptide. Our goal is to empower you with the scientific rationale behind each recommendation, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: I am observing very low coupling efficiency. What are the likely causes and how can I improve my yield?
Low coupling efficiency is the most common hurdle in this synthesis. The primary culprits are steric hindrance from both the t-butyl group on the aspartic acid and the bulky nature of the proline residue itself.[1]
-
Expert Insight: The coupling of an amino acid to proline is notoriously slow. Furthermore, the t-butyl group on the aspartic acid side chain adds significant steric bulk, further impeding the approach of the activated carboxyl group to the proline nitrogen.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone may be insufficient.[1] Consider using more potent phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HBTU, HATU, or HCTU.[2] These reagents form highly reactive activated esters that can overcome steric barriers more effectively.
-
Use of Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt).[3] These additives not only suppress racemization but also form more reactive activated esters than the O-acylisourea intermediate of carbodiimides, which can help drive the reaction to completion.[4][5]
-
Reaction Time and Temperature: For sterically hindered couplings, extending the reaction time (e.g., overnight) and/or moderately increasing the temperature (e.g., to 30-40°C) can significantly improve yields.[2][6] However, be mindful that elevated temperatures can also increase the risk of side reactions. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and reduce aggregation.[7][8]
-
Solvent Selection: Ensure you are using a high-purity, anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6] These solvents are excellent for solvating the growing peptide chain and reagents.
-
Q2: I'm concerned about racemization of the aspartic acid residue. How can I minimize this side reaction?
Racemization is a critical concern in peptide synthesis, as it leads to diastereomeric impurities that can be difficult to separate.[9] Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[10]
-
Expert Insight: The risk of racemization increases with prolonged activation times and the use of stronger bases.
-
Preventative Measures:
-
Coupling Reagent Additives: The use of HOBt or HOAt is highly effective in suppressing racemization by minimizing the lifetime of the highly reactive, racemization-prone activated species.[3]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11] Use the minimum necessary amount of base, as excess base can promote racemization.
-
Pre-activation Time: Minimize the pre-activation time of the t-Butyl-L-aspartic acid before adding the L-proline. A shorter pre-activation time reduces the opportunity for racemization to occur.
-
Q3: My final product is contaminated with a side product that has the same mass. What could this be and how do I prevent it?
A common side reaction involving aspartic acid is the formation of an aspartimide.[12] This cyclic imide can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which have the same mass as the desired product but different connectivity.
-
Expert Insight: Aspartimide formation is particularly favored when the following residue is small and unhindered, but it can still occur with proline under certain conditions, especially with prolonged exposure to base.[3][13]
-
Prevention Strategies:
-
Mild Reaction Conditions: Avoid excessive heat and prolonged reaction times, especially in the presence of a strong base.
-
Optimized Reagent Stoichiometry: Use a minimal excess of the coupling reagent and base to avoid prolonged exposure of the activated aspartic acid to basic conditions.
-
Choice of Protecting Group: While the t-butyl ester is generally stable, under harsh basic conditions, some cleavage can occur, leading to side reactions.[14] For particularly challenging sequences, alternative side-chain protecting groups for aspartic acid could be considered, although this would deviate from the target molecule.
-
Q4: I am having difficulty with diketopiperazine formation. How can I avoid this?
Diketopiperazine formation is a common side reaction at the dipeptide stage, especially when proline is the second amino acid.[3] This intramolecular cyclization results in the cleavage of the dipeptide from the resin (if applicable in solid-phase synthesis) and a loss of product.
-
Expert Insight: This side reaction is more prevalent in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Mitigation Strategies:
-
Choice of Resin (for SPPS): If you are performing this synthesis on a solid support, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress diketopiperazine formation.[3]
-
Coupling the Next Amino Acid Quickly: After the successful coupling of t-Butyl-L-aspartic acid to proline, proceed immediately to the coupling of the next amino acid in the sequence (if applicable). This minimizes the time the dipeptide is exposed to conditions that favor cyclization.
-
In-situ Neutralization Protocols (for Boc-based synthesis): If using Boc chemistry, in-situ neutralization protocols can help to suppress this side reaction.[3]
-
Experimental Protocols
Below are detailed protocols for the coupling of this compound using different coupling reagents.
Protocol 1: HBTU/HOBt Mediated Coupling
This is a robust and widely used method for sterically hindered couplings.
Materials:
-
Fmoc-L-Asp(OtBu)-OH
-
L-Proline methyl ester hydrochloride (or other proline ester)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-Asp(OtBu)-OH (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) and HBTU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve L-Proline methyl ester hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide the necessary basicity for the coupling reaction.
-
Add the proline solution to the activated aspartic acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. For particularly difficult couplings, the reaction can be stirred overnight.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt Mediated Coupling
A more traditional and cost-effective method, suitable for less hindered systems but can be optimized for this dipeptide.
Materials:
-
Fmoc-L-Asp(OtBu)-OH
-
L-Proline methyl ester hydrochloride
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM (Dichloromethane)
Procedure:
-
Dissolve Fmoc-L-Asp(OtBu)-OH (1.0 eq), L-Proline methyl ester hydrochloride (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1. The urea byproduct from EDC is water-soluble, which can simplify the purification process.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Peptide Synthesis
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HBTU/HATU | Uronium/Aminium | High reactivity, fast reaction times, good for hindered couplings. | Can cause guanidinylation of the N-terminus as a side reaction. |
| PyBOP | Phosphonium | High reactivity, less prone to side reactions compared to uronium salts.[2] | Byproducts can sometimes be difficult to remove. |
| EDC/DIC | Carbodiimide | Cost-effective, water-soluble byproducts (for EDC).[2][4] | Slower reaction rates, higher risk of racemization without additives.[4] |
| COMU | Uronium | High efficiency comparable to HATU, with safer, non-explosive byproducts.[11] | Higher cost compared to traditional reagents. |
Visualization of Key Processes
Experimental Workflow for Dipeptide Synthesis
Caption: A generalized workflow for the solution-phase synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts in response to low product yield.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
van der Veken, P., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(41), 8846-8859. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 6(3), 244-254. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Aisenbrey, C., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 14698-14723. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]
-
Inazu, T., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 233-239. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-194. Retrieved from [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-36. Retrieved from [Link]
-
Richardson, J. S., & Richardson, D. C. (2002). An electronic effect on protein structure. Protein Science, 11(1), 1-3. Retrieved from [Link]
-
Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5229. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of L-proline tert.butyl ester. Retrieved from [Link]
-
Dilun Biotechnology. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
APeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Retrieved from [Link]
-
PEPTLAB. (n.d.). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.globalso.com [file.globalso.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Peptides Containing t-Butyl-L-aspartyl-L-proline
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of synthetic peptides containing the t-Butyl-L-aspartyl-L-proline motif. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Core Challenge: Why is this Motif Problematic?
Peptides incorporating the L-Asp(tBu)-L-Pro sequence present a unique and often compounded set of purification challenges. The difficulties arise from two primary sources: the physicochemical properties of the t-butyl protecting group and the inherent chemical instability of the Asp-Pro linkage during synthesis.
-
The t-Butyl (tBu) Protecting Group : Used to protect the side-chain carboxyl group of aspartic acid during Fmoc-based solid-phase peptide synthesis (SPPS), the tBu group is bulky and highly hydrophobic.[1][2][3] This significantly increases the overall hydrophobicity of the crude peptide, which can lead to solubility issues and requires specific optimization of chromatographic conditions.[4][5] Furthermore, incomplete removal of the tBu group during the final cleavage step or the re-alkylation of sensitive residues by the released t-butyl cation are common sources of impurities.[6][7][8]
-
The Aspartyl-Proline (Asp-Pro) Sequence : This dipeptide sequence is notoriously prone to a significant side reaction known as aspartimide formation .[9][10] During the basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone nitrogen of the proline can attack the side-chain ester of the preceding aspartic acid, forming a cyclic imide intermediate. This intermediate can then hydrolyze to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide and racemized D-aspartyl forms.[9][11] These closely related impurities are often extremely difficult to resolve from the target peptide using standard chromatographic techniques.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying a peptide with an Asp(tBu)-Pro sequence?
You should anticipate a complex mixture of impurities. The most common are:
-
Aspartimide-related impurities: These include the β-aspartyl isomer and D/L-racemized forms, which will have the same mass as your target peptide but different retention times.
-
t-Butyl adducts (+56 Da): Incomplete removal of the tBu protecting group from the Asp side chain results in a +56 Da adduct. You may also see t-butylation of sensitive residues like Cysteine, Tryptophan, or Methionine.[8][12]
-
Deletion sequences: Standard impurities from any SPPS where a coupling cycle was incomplete.[13]
-
Oxidized peptides (+16 Da): If your sequence contains Methionine, it can be easily oxidized.
Q2: What is the best initial purification strategy for these peptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard and the most effective initial strategy.[14][15][16][17] It separates peptides based on hydrophobicity, which is effective for removing most synthesis-related impurities. However, due to the challenges mentioned, a standard "one-size-fits-all" gradient is unlikely to succeed. Methodical development is crucial.
Q3: My peptide is intended for an in vivo study. How pure does it need to be?
For in vivo studies, a purity of >95% is generally required, and >98% is often preferred.[14] It is critical to ensure that the impurities are not biologically active and that the counter-ion (like TFA) is either removed or exchanged if it is known to cause cellular toxicity.
In-Depth Troubleshooting Guide
Problem: My crude peptide won't dissolve in standard HPLC mobile phases.
Cause: The presence of the bulky, hydrophobic t-butyl group on some peptide chains (if cleavage is incomplete) and the overall hydrophobicity of the sequence can lead to aggregation and poor solubility in aqueous solutions.[18]
Solutions:
-
Initial Dissolution: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or Acetonitrile first, then dilute slowly with your aqueous mobile phase (e.g., water with 0.1% TFA).
-
Use of Formic Acid: For highly hydrophobic peptides, using formic acid instead of TFA in the mobile phase can sometimes improve solubility and chromatographic peak shape.[19]
-
Sonication: Gentle sonication in an ice bath can help break up aggregates and facilitate dissolution.
-
Check for Aggregation: If solubility remains an issue, it may be due to strong intermolecular aggregation, a known issue with certain sequences, particularly those prone to forming secondary structures.[18]
Problem: My analytical HPLC shows a cluster of peaks that are very close together, and LC-MS confirms they all have the same mass.
Cause: This is the classic signature of aspartimide formation.[13] You are likely seeing the desired α-aspartyl peptide co-eluting with its β-aspartyl and D-aspartyl isomers. Because these species have identical mass and very similar hydrophobicities, they are notoriously difficult to separate.
Solutions:
-
Optimize the Gradient: A shallow gradient is essential for resolving closely eluting species. A gradient of 0.5% or even 0.25% acetonitrile increase per minute around the elution point of your peptide cluster can significantly improve resolution.
-
Change the Stationary Phase: If a standard C18 column fails, try a different stationary phase. A phenyl-hexyl or a biphenyl column offers different selectivity (π-π interactions) that may resolve isomers that a C18 column cannot.
-
Adjust the Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and sometimes alter selectivity enough to resolve isomers.
-
Prevention is Key: While not a purification solution, the best way to deal with this problem is to minimize aspartimide formation during synthesis. This can be achieved by using specialized, sterically hindered Asp protecting groups (e.g., Fmoc-Asp(OMpe)-OH) or by using additives in the Fmoc deprotection cocktail.[11][20]
Problem: LC-MS analysis of my main peak shows my target mass and a significant +56 Da peak.
Cause: This indicates incomplete removal of a t-butyl protecting group. The +56 Da mass difference corresponds precisely to a C4H8 moiety. This can be due to insufficient cleavage time, degraded cleavage reagents, or steric hindrance around the protected residue.
Solutions:
-
Review Your Cleavage Protocol: Ensure your cleavage cocktail and reaction time are appropriate. For peptides containing t-butyl protected residues, a standard cocktail is 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS).[2] The reaction should proceed for at least 2-3 hours at room temperature.
-
Re-cleave the Peptide: If you have retained the resin, you can subject it to a second cleavage reaction. If the peptide is already cleaved, you can re-dissolve the crude product in the cleavage cocktail and stir for another 1-2 hours.
-
Optimize Scavengers: TIS is an excellent scavenger for the t-butyl cation.[6][7] Ensure it is fresh and used in sufficient quantity. If your peptide also contains other sensitive residues like Trp or Met, a more complex cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) may be necessary.[21]
Problem: After preparative HPLC, my purity is stuck at ~90% and won't improve with re-purification.
Cause: You are likely facing co-elution of an impurity that has a very similar hydrophobicity to your target peptide under reversed-phase conditions.
Solutions:
-
Employ Orthogonal Purification: Orthogonality in purification means using a second technique that separates molecules based on a different principle.[22] If RP-HPLC (hydrophobicity) is not working, consider Ion-Exchange Chromatography (IEX), which separates based on charge.[23] A cation-exchange step before the final RP-HPLC polish can be highly effective at removing impurities that are difficult to resolve otherwise.[23]
-
Preparative Gradient Optimization: Ensure your preparative gradient is as optimized as your analytical one. Do not simply transfer a fast analytical gradient to a preparative scale. The loading amount should also be optimized; overloading the column is a common cause of poor separation.
Key Experimental Protocols & Methodologies
Protocol 1: TFA Cleavage and Peptide Precipitation
This protocol is for the final cleavage of the peptide from the resin and removal of t-butyl side-chain protecting groups.[2]
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail fresh. For a standard peptide with Asp(tBu), a robust choice is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2 v/v/v).[6][21] Add 2-5 mL of the cocktail to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the TFA solution away from the resin beads into a new centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing 30-40 mL of cold diethyl ether. A white precipitate (your crude peptide) should form.
-
Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold ether to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical and Preparative RP-HPLC
This protocol outlines a general strategy for developing a purification method.
-
Column and Solvents:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å or 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
-
Analytical Method Development:
-
Scouting Gradient: Run a fast linear gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of your peptide.
-
Optimized Gradient: Design a shallow gradient around the elution point. For example, if the peptide elutes at 40% B on the scouting run, design a new gradient like: 20-35% B over 5 minutes, followed by 35-45% B over 20 minutes. This will provide the resolution needed to identify impurities.
-
-
Preparative Purification:
-
Scale-Up: Transfer the optimized analytical gradient to your preparative column, adjusting for the different column volume and flow rate.
-
Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., DMSO/Water) and inject. Do not overload the column; a typical loading is 1-5% of the column's capacity.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) throughout the elution of your target peptide peak.
-
-
Analysis and Pooling:
-
Analyze each collected fraction using analytical LC-MS to determine its purity.
-
Pool only the fractions that meet your required purity level (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.
-
Data Summary Tables
Table 1: Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Use Case | Reference |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | General purpose for peptides with tBu, Trt protecting groups. Good starting point. | [6][21] |
| TFA/H₂O/TIS | TFA/H₂O/TIS (95:2.5:2.5) | "Classic" cocktail for tBu removal. Effective but less robust for sensitive residues. | [2] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Cys, Met, Trp in addition to tBu-protected amino acids. | [21] |
Table 2: Common Impurities and Mass Spectrometry Signatures
| Impurity Type | Mass Change | Cause |
| Incomplete tBu Removal | +56.07 Da | Incomplete cleavage of Asp(OtBu), Glu(OtBu), etc. |
| t-Butylation | +56.07 Da | Alkylation of nucleophilic side chains (Cys, Trp, Met) by t-butyl cation. |
| Aspartimide Isomers | No Change | Rearrangement during Fmoc deprotection. |
| Oxidation | +15.99 Da | Oxidation of Met or Trp residues. |
| Deletion | Varies | Incomplete coupling during SPPS. |
Visual Workflows and Mechanisms
Purification Workflow Diagram
This diagram illustrates the logical flow from crude product to a final, purified peptide.
Caption: Aspartimide formation side reaction pathway.
References
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. (n.d.). BenchChem.
- Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Learn important facts about Peptide Quality & Purity. (n.d.). JPT.
- Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.
- Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. (2024). Biovera.
- Cleavage Cocktail Selection. (n.d.). CDN.
- Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed.
- Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt). (n.d.). BenchChem.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate.
- A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. (2022). Xtalks.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
- Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). BenchChem.
- Cleavage cocktail recommendations for peptides with glutamic acid. (n.d.). BenchChem.
- New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (n.d.). ResearchGate.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). Research Collection.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? (2017). ResearchGate.
- Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. (2005). PMC - NIH.
- Advances in Therapeutic Peptides Separation and Purification. (n.d.). MDPI.
- What are the common challenges faced in peptide purification using chromatography? (2025). Quora.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem.
- Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
- Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). PubMed Central.
- Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. (n.d.). NIH.
- Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. (n.d.). BenchChem.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (n.d.). MDPI.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. (n.d.). PubMed Central.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry - ACS Publications.
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. (2023). RSC Publishing.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- The Role of Protected Amino Acids in Modern Peptide Synthesis. (n.d.). BOC Sciences.
- Effect of amino acid sequence on the hydrophobicity of small peptides. (2005). Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). PNAS.
- Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2012). Journal of the American Chemical Society.
- Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). NIH.
- Proline-dependent structural and biological properties of peptides and proteins. (1993). PubMed.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. waters.com [waters.com]
- 20. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. xtalks.com [xtalks.com]
Technical Support Center: Analytical Methods for Impurity Detection in t-Butyl-L-aspartyl-L-proline Synthesis
Welcome to the technical support center for the analysis of t-Butyl-L-aspartyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities that may arise during the synthesis of this dipeptide. Ensuring the purity of synthetic peptides is critical for the reliability of research data and the safety and efficacy of therapeutic candidates.[1][2] This resource provides a series of frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Impurities in peptide synthesis can originate from various sources, including starting materials, incomplete reactions, side reactions during synthesis or cleavage, and degradation during storage.[2][3] For a dipeptide like this compound, you should be vigilant for the following common impurities:
-
Process-Related Impurities:
-
Deletion Sequences: Failure to couple L-proline to the L-aspartyl moiety would result in the presence of the starting amino acid.[4]
-
Incomplete Deprotection: Residual Boc (t-butoxycarbonyl) or t-butyl protecting groups that were not fully removed during the final cleavage and deprotection steps.[4][5]
-
Reagent-Related Impurities: Residual solvents and reagents used in the synthesis, such as trifluoroacetic acid (TFA), which is often used for deprotection and as a mobile phase modifier in HPLC.
-
-
Product-Related Impurities:
-
Diastereomers: The use of L-aspartic acid and L-proline should yield the L,L-diastereomer. However, racemization can occur during amino acid activation or coupling, leading to the formation of D,L, L,D, or D,D diastereomers.[4]
-
Side-Chain Modifications: Deamidation of the aspartyl residue can occur under certain pH and temperature conditions.[4]
-
Aggregates: Peptides can form covalent or non-covalent aggregates, which may appear as high molecular weight species.[4]
-
Q2: How do I select the most appropriate analytical method for my purity assessment?
A2: The choice of analytical method depends on the specific information you need. A multi-pronged approach is often recommended for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing peptide purity.[6][7] Reversed-phase HPLC (RP-HPLC) is excellent for separating the main peptide from most process-related impurities based on hydrophobicity.[7][8] Chiral HPLC is necessary for separating diastereomers.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry.[10] It is invaluable for confirming the molecular weight of the target peptide and for identifying unknown impurity peaks based on their mass-to-charge ratio.[5][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed structural information and can be used to confirm the identity of your synthesized peptide.[9][11] Crucially, NMR can also be used to determine the ratio of diastereomers, as the different stereoisomers will have distinct chemical shifts in their spectra.[12][13][14]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering a different separation mechanism than HPLC.[15] This makes it an excellent orthogonal technique to confirm purity and detect impurities that might co-elute with the main peak in an HPLC run.[16][17]
Q3: My RP-HPLC chromatogram shows several unexpected peaks. What could they be and how do I identify them?
A3: Unexpected peaks in your HPLC chromatogram are indicative of impurities. The first step is to systematically identify them.
-
Analyze Retention Times: Peaks eluting earlier than your main product are generally more polar, while those eluting later are more nonpolar. This can provide initial clues. For instance, a deletion sequence (just the amino acid) would be more polar. An incompletely deprotected peptide (still containing a Boc or t-butyl group) would be more nonpolar and have a longer retention time.
-
Utilize Mass Spectrometry (LC-MS): The most definitive way to identify these peaks is by using LC-MS.[1] By analyzing the mass spectrum of each peak, you can determine its molecular weight. This allows you to match the observed mass to potential impurities (e.g., deletion sequences, residual protecting groups, or modifications like oxidation).[3][10]
-
Consider Degradation Products: If the sample has been stored for a while, you might be seeing degradation products.[3]
Q4: I suspect my product contains diastereomers. What is the best way to confirm and quantify them?
A4: Diastereomeric impurities have the same mass and can be difficult to separate by standard RP-HPLC. Therefore, specialized techniques are required.
-
Chiral HPLC: This method uses a chiral stationary phase that interacts differently with the various stereoisomers, allowing for their separation.[9] This is a highly sensitive and accurate method for quantifying the enantiomeric or diastereomeric excess.
-
NMR Spectroscopy: High-resolution NMR is a powerful tool for this purpose. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in the NMR spectrum.[12][13] By integrating the signals corresponding to each diastereomer, you can determine their relative ratio.[14] Using a chiral derivatizing agent can also help to better resolve the signals of different enantiomers.[18]
Q5: Why is my peak shape poor in my HPLC analysis?
A5: Poor peak shape (e.g., fronting, tailing, or broad peaks) can compromise resolution and the accuracy of quantification. Common causes include:
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. For peptides, using a mobile phase with an ion-pairing agent like TFA or formic acid is common to improve peak shape.[3] High column temperatures can also improve peak shape by reducing mobile phase viscosity and increasing molecular diffusion.[19]
-
Column Degradation: The performance of HPLC columns degrades over time. If you observe consistently poor peak shape with known standards, it may be time to replace the column.
-
Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. It's best to dissolve the sample in the initial mobile phase or a weaker solvent.[19]
Q6: Is Capillary Electrophoresis (CE) a viable alternative to HPLC for purity analysis?
A6: Yes, CE is a highly effective and complementary technique to HPLC.[15] Because it separates based on a different principle (charge-to-size ratio vs. hydrophobicity), it is considered an "orthogonal" method.[16] This means it can resolve impurities that are not separated by HPLC. CE is particularly useful for analyzing charged molecules like peptides and can often provide very high-resolution separations.[20][21] Coupling CE to a mass spectrometer (CE-MS) further enhances its utility for impurity identification.[16]
Troubleshooting Guides & Experimental Protocols
Workflow for Impurity Identification and Quantification
The following diagram outlines a logical workflow for the comprehensive analysis of impurities in your this compound synthesis product.
Caption: General workflow for peptide impurity analysis.
Protocol 1: General Purity Assessment using Reverse-Phase HPLC (RP-HPLC)
This protocol is designed to determine the chemical purity of the synthesized dipeptide by separating it from non-isomeric impurities.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector.[9]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6][9]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[6][9]
-
Sample: Dissolve the peptide in Mobile Phase A to a concentration of ~1 mg/mL and filter through a 0.22 µm syringe filter.[7]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30 °C.[9]
-
Detection Wavelength: 214-220 nm (for peptide bonds).[6][8][19]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A gradient is necessary to effectively separate peptides.[6][8]
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Data Analysis:
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks in the chromatogram, expressed as a percentage.[11][22]
Protocol 2: Impurity Identification using LC-MS
This protocol helps in confirming the molecular weight of the main peak and identifying unknown impurities.
1. Instrumentation and Reagents:
-
LC-MS system with an Electrospray Ionization (ESI) source.[9]
-
C18 column as in Protocol 1.
-
Mobile Phase A: 0.1% Formic Acid (FA) in water. (FA is preferred over TFA for MS as it causes less ion suppression).[3]
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.
-
Sample: Prepare as in Protocol 1, using the FA-containing mobile phase.
2. LC-MS Conditions:
-
LC Gradient: Use a similar gradient as in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected mass of your dipeptide and potential impurities (e.g., 100-1000 m/z).
-
Data Acquisition: Acquire full scan data.
-
3. Data Analysis:
-
Extract the mass spectrum for the main peak and each impurity peak.
-
Look for the protonated molecular ion [M+H]⁺. For this compound, the expected monoisotopic mass is C₁₃H₂₂N₂O₅.
-
Compare the observed masses of impurity peaks with the calculated masses of potential impurities listed in the table below.
Data Summary Tables
Table 1: Common Impurities and Their Expected Mass Signatures
| Impurity Type | Description | Expected Change in Mass (Da) |
| Deletion Sequence | Missing L-proline | -97.12 |
| Missing L-aspartic acid | -115.09 | |
| Incomplete Deprotection | Residual t-butyl ester | +56.11 |
| Residual Boc group | +100.12 | |
| Modification | Deamidation of Aspartyl residue | +0.98 |
| Oxidation | +16.00 |
Table 2: Recommended Starting Analytical Parameters
| Parameter | RP-HPLC (Purity) | LC-MS (Identification) | Chiral HPLC (Diastereomers) |
| Column | C18, 3-5 µm | C18, 1.7-3 µm | Chiral Stationary Phase (e.g., cellulose or amylose based) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% FA in Water | Isopropanol/Hexane mixture |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% FA in ACN | Gradient of polar modifier |
| Detection | UV @ 214-220 nm | UV & ESI-MS | UV @ 210-220 nm |
| Primary Use | Quantification of Purity | Molecular Weight Confirmation | Separation of Stereoisomers |
References
- Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application.
- A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
- Analysis of a Synthetic Peptide and Its Impurities. Agilent.
- HPLC Analysis Methods for Peptide Characteriz
- How to Identify Unknown Peptides by LCMS Testing.
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed.
- Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- Analysis Methods for Peptide-Rel
- A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. Benchchem.
- RP-HPLC Peptide Purity Analysis.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. PubMed.
- How is the purity of peptides calcul
- Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PubMed.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products.
- Peptide Sciences: Guide to Quality, Purity & Safe Buying. BodySpec.
- Peptide Synthesis & Impurity Profiling. Daicel Pharma Standards.
- Instructions for Capillary Electrophoresis Peptide Analysis Kit. Bio-Rad.
- Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
- Investigation of Impurities in Peptide Pools. MDPI.
- Investigation of Impurities in Peptide Pools. Preprints.org.
- Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI.
- Peptide Impurities. Sigma-Aldrich.
- Why Peptide Purity Matters in Labor
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
- Learn important facts about Peptide Quality & Purity.
- Capillary electrophoresis in the analysis of therapeutic peptides-A review. PubMed.
Sources
- 1. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. agilent.com [agilent.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. lcms.cz [lcms.cz]
- 6. biovera.com.au [biovera.com.au]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. How is the purity of peptides calculated?|whpeptide [note.com]
- 12. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 15. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 20. bio-rad.com [bio-rad.com]
- 21. mdpi.com [mdpi.com]
- 22. peptideregenesis.com [peptideregenesis.com]
Validation & Comparative
Navigating the Labyrinth of Aspartimide Formation: A Comparative Guide to Aspartic Acid Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides and proteins is a cornerstone of modern drug discovery and biomedical research. However, the presence of aspartic acid (Asp) residues introduces a significant synthetic challenge: the formation of aspartimide. This intramolecular cyclization side reaction can lead to a cascade of undesirable byproducts, including α- and β-peptides, racemized products, and piperidide adducts, ultimately compromising the purity, yield, and biological activity of the target peptide.[1][2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly notorious.[1] This guide provides a comprehensive comparison of various aspartic acid side-chain protecting groups, supported by experimental data, to empower researchers to make informed decisions and navigate this critical aspect of peptide synthesis.
The Mechanism of Aspartimide Formation: A Cyclical Threat
Aspartimide formation is typically initiated by the base used for Fmoc deprotection, most commonly piperidine. The process begins with the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid.[1] This is followed by an intramolecular nucleophilic attack on the β-carbonyl group of the protected aspartic acid side chain, resulting in a five-membered succinimide ring intermediate, the aspartimide.[1][3] This intermediate is susceptible to nucleophilic attack by species such as water or piperidine, leading to the formation of a mixture of α- and β-aspartyl peptides, often accompanied by epimerization at the α-carbon of the aspartic acid.[1][3]
Caption: General workflow for peptide synthesis and analysis.
Protocol 1: Aspartimide Formation Stress Test
This protocol is designed to evaluate the stability of different Asp protecting groups under prolonged exposure to basic conditions, simulating a lengthy peptide synthesis.
Materials:
-
Peptidyl-resin with the desired Asp protecting group incorporated.
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine, peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Cold diethyl ether.
Procedure:
-
Following the coupling of the amino acid subsequent to the Asp residue, wash the peptidyl-resin thoroughly with DMF.
-
Prepare a solution of 20% piperidine in DMF.
-
Treat the resin with the 20% piperidine solution for an extended period (e.g., 18 hours) at room temperature with gentle agitation. [2]4. After the treatment, drain the piperidine solution and wash the resin extensively with DMF (5 x 1 min) and then with DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide by HPLC and MS to quantify the extent of aspartimide formation.
Protocol 2: HPLC Analysis of Aspartimide Formation
Materials:
-
Crude peptide sample.
-
Solvent for sample dissolution (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent to a concentration of approximately 1 mg/mL. [4]2. HPLC System Setup: Equilibrate the C18 column with the initial mobile phase conditions.
-
Injection: Inject a suitable volume of the peptide solution (e.g., 10-20 µL).
-
Gradient Elution: Run a linear gradient to separate the peptide and its byproducts. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. [4]5. Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis:
-
Identify the peak corresponding to the target peptide.
-
Aspartimide-related byproducts, such as the cyclic intermediate, will have a different retention time and a mass corresponding to the loss of the protecting group and water from the parent peptide. [1] * The α- and β-aspartyl peptides will have the same mass as the target peptide but may elute at slightly different retention times. [1] * Integrate the peak areas of the target peptide and the aspartimide-related byproducts to calculate the percentage of aspartimide formation.
-
Conclusion and Recommendations
The formation of aspartimide remains a critical challenge in peptide synthesis. While standard protecting groups like OtBu may be adequate for sequences not prone to this side reaction, the synthesis of longer and more complex peptides, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, necessitates more robust protection strategies.
-
For moderately challenging sequences, the use of sterically hindered ester-based protecting groups such as OMpe can offer a significant improvement over OtBu.
-
For highly susceptible sequences, the use of the even bulkier OBno protecting group is strongly recommended, as it has been shown to virtually eliminate aspartimide formation. [5]* In cases where complete suppression of aspartimide formation is paramount, non-ester-based protecting groups like CSY or the implementation of backbone protection provide the most effective solutions, albeit with the potential for increased cost and additional synthetic steps. [1][6] The choice of the optimal aspartic acid protecting group should be a careful consideration based on the specific peptide sequence, the length of the synthesis, and the desired final purity of the product. By understanding the underlying mechanism of aspartimide formation and leveraging the comparative data on protecting group stability, researchers can significantly enhance the success of their peptide synthesis endeavors.
References
- BenchChem. A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis. BenchChem Technical Support Team. December 2025. [URL: provided in search results]
- BenchChem. A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem Technical Support Team. [URL: provided in search results]
- L. J. M. van den Bos, et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. 2025. [URL: provided in search results]
- K. Neumann, et al. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. 2020. [URL: provided in search results]
- APL. Amino Acid Derivatives for Peptide Synthesis. [URL: provided in search results]
- Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. [URL: provided in search results]
- J. P. Tam, et al. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research. 1991. [URL: provided in search results]
- ETH Zurich Research Collection. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. 2020. [URL: provided in search results]
- Biotage. Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. 2023. [URL: provided in search results]
- Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [URL: provided in search results]
- ResearchGate. HPLC profile of aspartimide formation under forced conditions. [URL: provided in search results]
- BenchChem. Technical Support Center: Aspartimide Formation in SPPS. [URL: provided in search results]
- Iris Biotech GmbH.
- T. M. T. T. Tran, et al. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. 2019. [URL: provided in search results]
- T. Michels, et al. Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. 2012. [URL: provided in search results]
- ResearchGate. New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [URL: provided in search results]
- ResearchGate. Aspartimide formation during SPPS a Base-promoted aspartimide formation... [URL: provided in search results]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of t-Butyl-L-aspartyl-L-proline
This guide provides a detailed protocol for the safe and compliant disposal of t-Butyl-L-aspartyl-L-proline, a dipeptide derivative commonly used in synthetic chemistry and drug development. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance. This document is intended for researchers, scientists, and laboratory professionals who handle this and similar chemical compounds.
Core Principle: Hazard Identification and Conservative Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always available, a conservative risk assessment must be performed by evaluating related structures. For instance, a key component, L-Proline tert-butyl ester, is classified as a hazardous chemical.[1]
According to its SDS, L-Proline tert-butyl ester is designated as:
-
Harmful if swallowed (Acute oral toxicity, Category 4)
-
A cause of skin irritation (Category 2)
-
A cause of serious eye irritation (Category 2)
-
Potentially causing respiratory irritation (Specific target organ toxicity, Category 3)[1]
Causality: The tert-butyl ester functional group can influence the compound's reactivity and toxicological profile. Therefore, based on the principle of precautionary chemical handling, this compound should be managed as a substance that is potentially irritating to the skin, eyes, and respiratory system, and harmful if ingested. All laboratory personnel must treat the compound with care, assuming it possesses these hazards, in alignment with OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2][3]
Mandatory Personal Protective Equipment (PPE) and Safety Precautions
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against accidental splashes or fine particle dispersion.[4]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.[5]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[6]
-
Respiratory Protection: If there is a significant risk of generating dust or aerosols, handling and disposal activities must be conducted within a certified chemical fume hood.[5]
Reference Data for Hazard Assessment
Due to the absence of a specific SDS for the dipeptide, the following table summarizes key quantitative data for a structurally significant component, L-Proline tert-butyl ester, to inform handling and disposal decisions.
| Property | Value | Source |
| Physical State | Solid | Fisher Scientific SDS |
| Hazard Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Fisher Scientific SDS[1] |
| Molecular Formula | C₉H₁₇NO₂ | Fisher Scientific SDS |
| Molecular Weight | 171.24 g/mol | Fisher Scientific SDS |
| Incompatible Materials | Strong oxidizing agents | Thermo Fisher SDS[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures waste is properly characterized, segregated, contained, and transferred to a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][5]
Step 1: Waste Characterization and Segregation
-
Characterize: Classify all waste containing this compound (including pure compound, solutions, and contaminated materials) as chemical waste.
-
Segregate: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[7] All peptide waste should be collected in its own designated container.[5]
Step 2: Containerization
-
Select Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.
-
Maintain Closure: The container must be kept tightly closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[8]
Step 3: Proper Labeling
-
Compliance: Labeling is a critical step for regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) mandates clear labeling of hazardous waste.[9]
-
Label Contents: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear description of the hazards: "Irritant, Harmful if Swallowed "
-
The accumulation start date.
-
Step 4: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate the impact of potential leaks or spills.
-
Segregation in Storage: Ensure the container is not stored with incompatible waste types. Specifically, keep it separate from oxidizing acids and other strong oxidizers.[8]
Step 5: Final Disposal
-
Professional Removal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Documentation: Maintain all records and manifests associated with the waste disposal, as required by institutional policy and EPA regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant chemical waste disposal.
Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if dust/aerosols are generated, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.[7]
-
For Liquid Spills: Surround the spill with an absorbent barrier. Apply absorbent pads or granules, working from the outside in.
-
-
Cleanup and Decontamination: Once the material is collected, decontaminate the area with an appropriate cleaning solution.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container along with the spilled chemical and disposed of according to the protocol in Section 4.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regulations.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Regulation of Labor
- Proper Disposal of Boc-L-proline: A Comprehensive Guide for Labor
- Safety D
- Amino Acid Standard - 250 pmol per ul in 0.
- SAFETY DATA SHEET - L-Proline tert-Butyl Ester Hydrochloride. TCI Chemicals.
- SAFETY DATA SHEET - tert-Butyl acet
- L-Proline tert-butyl ester hydrochloride - SAFETY D
- Safety D
- SAFETY D
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- SAFETY DATA SHEET - L-Proline tert-butyl ester. Fisher Scientific.
- SAFETY DATA SHEET - L-Proline tert-butyl ester hydrochloride. Thermo Fisher Scientific.
- SkinFirm Dipeptide - SDS (Safety D
- SAFETY DATA SHEET - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- L-proline - Safety D
- Procedures for Disposal of Hazardous Waste.
- Laboratory Safety Guidelines for Peptide Handling. Biovera.
- Guidance For Hazard Determination.
- How to dispose 50 ml of tert-Butyllithium solution in pentane (1.7 M) safely. Quora.
- tert-butyllithium SOP template. Stanford Environmental Health & Safety.
- OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. carlroth.com [carlroth.com]
- 5. biovera.com.au [biovera.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. needle.tube [needle.tube]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling t-Butyl-L-aspartyl-L-proline
Welcome to your essential guide on the safe handling of t-Butyl-L-aspartyl-L-proline. As researchers and drug development professionals, our commitment to safety is as paramount as the integrity of our results. This guide moves beyond a simple checklist, offering a deep dive into the principles of personal protective equipment (PPE) selection and use, grounded in the potential hazards associated with this dipeptide derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its potential hazards from its chemical structure—a dipeptide composed of L-aspartic acid and L-proline with a tert-butyl ester protecting group. Peptides, in general, should be handled with care due to their biological activity and potential for causing irritation or allergic reactions.[1][2] The fine, powdered nature of many research peptides means they can be easily aerosolized, posing an inhalation risk.[1]
Based on data for similar compounds like L-proline and L-proline tert-butyl ester, we can anticipate the following potential hazards:
| Hazard Category | Potential Risks | Source |
| Acute Oral Toxicity | May be harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [3][4] |
| Respiratory Irritation | May cause respiratory tract irritation, especially as a powder. | [3][4] |
Before beginning any work, it is imperative to conduct a thorough risk assessment for your specific experimental conditions.[5] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information.[1]
The Core Directive: Your Personal Protective Equipment Protocol
The selection of PPE is your first line of defense against accidental exposure. The following protocol is designed to provide comprehensive protection when handling this compound in a laboratory setting.
Primary Barriers: Essential PPE for All Handling Scenarios
-
Hand Protection: Chemical-Resistant Gloves
-
Why: To prevent direct skin contact with the chemical, which can cause irritation.[2]
-
What: Nitrile gloves are a standard and effective choice for handling peptides.[1] Always inspect gloves for any signs of damage before use.
-
How: Change gloves immediately if they become contaminated.[1] Use proper glove removal techniques to avoid cross-contamination.[6] Wash hands thoroughly after removing gloves.[7]
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Why: To protect your eyes from accidental splashes of solutions or contact with airborne powder.[2]
-
What: Chemical safety goggles are mandatory.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
-
How: Ensure your safety goggles provide a complete seal around the eyes.
-
-
Body Protection: Laboratory Coat
-
Why: To protect your skin and personal clothing from spills and contamination.[2]
-
What: A full-coverage lab coat is essential.[5] For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
How: Keep your lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.
-
-
Foot Protection: Closed-Toe Shoes
-
Why: To protect your feet from spills and falling objects.
-
What: Non-permeable, closed-toe shoes are a fundamental requirement for laboratory work.[5]
-
Respiratory Protection: A Critical Consideration for Powders
-
Why: Lyophilized peptide powders are fine and can easily become airborne during weighing and transfer, posing an inhalation risk.[1]
-
What: When handling the powdered form of this compound, it is crucial to work in a well-ventilated area.
-
Primary Control: A certified chemical fume hood or a biosafety cabinet should be used to minimize the risk of inhalation.[1][2]
-
Secondary Control: If a fume hood is not available, a respirator may be necessary.[8] The specific type of respirator should be determined by a formal risk assessment and in accordance with your institution's safety policies.
-
-
How: Ensure you are properly trained on the use and fit-testing of any required respiratory protection.
Operational Plan: PPE Workflow
A disciplined approach to donning and doffing PPE is critical to its effectiveness. The following workflow is designed to prevent cross-contamination.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
